Product packaging for 2-(3-(Benzyloxy)phenyl)ethanol(Cat. No.:CAS No. 177259-98-2)

2-(3-(Benzyloxy)phenyl)ethanol

Cat. No.: B1342356
CAS No.: 177259-98-2
M. Wt: 228.29 g/mol
InChI Key: RHHVCIKVRLMNFC-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)ethanol is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B1342356 2-(3-(Benzyloxy)phenyl)ethanol CAS No. 177259-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHVCIKVRLMNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606812
Record name 2-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177259-98-2
Record name 2-[3-(Benzyloxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-(Benzyloxy)phenyl)ethanol: Chemical Properties, Structure Elucidation, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural analysis, and synthesis of 2-(3-(benzyloxy)phenyl)ethanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 177259-98-2[2]
Molecular Formula C₁₅H₁₆O₂[1]
Molecular Weight 228.29 g/mol [1]
Physical Form Solid[1]
Boiling Point (Predicted) 378.7 ± 22.0 °C
Density (Predicted) 1.116 ± 0.06 g/cm³
pKa (Predicted) 14.84 ± 0.10

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for identifying the chemical environment of hydrogen atoms in a molecule. For this compound, the expected signals would include:

  • Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm, corresponding to the protons on both the phenyl and benzyl rings.

  • Benzyl Protons: A singlet around δ 5.0 ppm for the two protons of the -OCH₂- group.

  • Ethyl Protons: Two triplets, one around δ 2.8 ppm for the -CH₂- group attached to the phenyl ring and another around δ 3.8 ppm for the -CH₂- group attached to the hydroxyl group.

  • Hydroxyl Proton: A broad singlet which can appear over a wide chemical shift range, typically between δ 1.0-5.0 ppm, and is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. Key expected signals include:

  • Aromatic Carbons: Multiple signals in the downfield region (δ 110-160 ppm).

  • Benzyl Carbon: A signal around δ 70 ppm for the -OCH₂- carbon.

  • Ethyl Carbons: Signals for the two carbons of the ethanol side chain, typically in the range of δ 30-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

  • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 228. A prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Other fragments would correspond to the loss of water and other parts of the ethanol side chain.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 3-hydroxyphenylethanol. This proposed method is based on established Williamson ether synthesis protocols.

Step 1: Deprotonation of 3-Hydroxyphenylethanol

  • Dissolve 3-hydroxyphenylethanol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a slight molar excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the corresponding phenoxide.

Step 2: Williamson Ether Synthesis

  • To the solution of the phenoxide, add a stoichiometric amount of benzyl bromide or benzyl chloride dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 3-Hydroxyphenylethanol 3-Hydroxyphenylethanol Deprotonation Deprotonation 3-Hydroxyphenylethanol->Deprotonation Solvent (DMF) Benzyl_Bromide Benzyl_Bromide Ether_Synthesis Williamson Ether Synthesis Benzyl_Bromide->Ether_Synthesis Base Strong Base (e.g., NaH) Base->Deprotonation Deprotonation->Ether_Synthesis Phenoxide intermediate Crude_Product Crude Product Ether_Synthesis->Crude_Product Workup Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) or electron impact (EI) source to confirm the molecular weight and elemental composition.

Potential Biological Activity

While there is no direct evidence in the literature for the biological activity of this compound, compounds with similar structural motifs have been investigated for their pharmacological properties. For instance, benzyloxy-substituted chalcones have demonstrated inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[3]

Given its structure, this compound could be explored as a potential scaffold or intermediate in the synthesis of novel therapeutic agents. Further research is warranted to investigate its potential biological targets and pharmacological effects.

Potential_Biological_Activity Target_Molecule This compound Structural_Analogs Structurally Similar Compounds (e.g., Benzyloxy Chalcones) Target_Molecule->Structural_Analogs Structural Similarity Hypothesized_Activity Hypothesized Biological Activity Target_Molecule->Hypothesized_Activity Potential for Similar Activity Known_Activity Known Biological Activity (e.g., MAO-B Inhibition) Structural_Analogs->Known_Activity Further_Research Further Research Areas Hypothesized_Activity->Further_Research Requires Investigation

Caption: Logical relationship for exploring potential biological activity.

This guide provides a foundational understanding of this compound. The detailed experimental protocols and compiled data aim to facilitate further research and application of this compound in various scientific disciplines.

References

Spectroscopic Analysis of 2-(3-(Benzyloxy)phenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(3-(Benzyloxy)phenyl)ethanol (CAS No. 177259-98-2). While a comprehensive search of publicly available databases and scientific literature did not yield experimentally obtained spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of closely related compounds. The methodologies described herein are standard protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including 2-phenylethanol, 2-(benzyloxy)ethanol, and positional isomers.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45 - 7.28m5HC₆H₅- (Benzyl)
~7.20t1HAr-H (Position 5)
~6.95d1HAr-H (Position 6)
~6.90d1HAr-H (Position 4)
~6.85s1HAr-H (Position 2)
~5.05s2H-O-CH₂-Ph
~3.85t2H-CH₂-OH
~2.85t2HAr-CH₂-
~1.70br s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~159.0Ar-C (Position 3, C-O)
~140.0Ar-C (Position 1)
~137.0Ar-C (ipso, Benzyl)
~129.5Ar-C (Position 5)
~128.5Ar-C (ortho, Benzyl)
~128.0Ar-C (para, Benzyl)
~127.5Ar-C (meta, Benzyl)
~120.0Ar-C (Position 6)
~115.0Ar-C (Position 4)
~114.0Ar-C (Position 2)
~70.0-O-CH₂-Ph
~63.0-CH₂-OH
~39.0Ar-CH₂-

Table 3: Predicted IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H Stretch (Alcohol)
~3030MediumC-H Stretch (Aromatic)
~2940, ~2870MediumC-H Stretch (Aliphatic)
~1600, ~1490Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ether)
~1050StrongC-O Stretch (Primary Alcohol)
~740, ~700StrongC-H Bend (Aromatic, Monosubstituted and Meta-disubstituted)

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
228Moderate[M]⁺ (Molecular Ion)
197Low[M - CH₂OH]⁺
137Moderate[M - C₇H₇]⁺
107Moderate[C₇H₇O]⁺
91Very Strong[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the solid compound would be dissolved in ~0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The proton NMR spectrum would be acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum would be acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) would be required.

  • Data Processing: The acquired Free Induction Decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker Tensor series instrument.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr pellet could be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum would be recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet would be recorded and automatically subtracted from the sample spectrum. An accumulation of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, or a direct infusion system for a pure sample. Electron Ionization (EI) is a common ionization technique for this type of molecule.

  • Sample Preparation: For GC-MS, the sample would be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a low concentration (e.g., 1 mg/mL). For direct infusion, a similar solution would be prepared.

  • Data Acquisition (EI-MS): In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

  • Data Processing: The mass spectrum is generated by plotting the relative intensity of the detected ions as a function of their m/z values. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Report Technical Report Generation Structure_Elucidation->Report

Caption: A flowchart illustrating the general process from chemical synthesis to spectroscopic analysis and final reporting.

Physical properties of 2-(3-(Benzyloxy)phenyl)ethanol melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-(3-(benzyloxy)phenyl)ethanol, with a specific focus on its melting and boiling points. This document is intended to be a valuable resource for professionals in research and drug development who may be working with this compound.

Introduction

This compound is an aromatic alcohol. Its structure, featuring a phenylethanol backbone with a benzyl ether substituent at the meta position, makes it a potentially interesting building block in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties is crucial for its proper handling, characterization, and application in a laboratory setting.

Physical and Chemical Properties

The available physical and chemical data for this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Type
Melting Point Not experimentally reported in searched literature.-
Boiling Point 378.7 ± 22.0 °CPredicted[1]
Physical Form Solid at room temperature.[2]
Molecular Formula C₁₅H₁₆O₂[1]
Molecular Weight 228.29 g/mol [1][3]
CAS Number 177259-98-2[1][2][3]

For the purpose of comparison, the physical properties of the isomeric compound, 2-(4-(benzyloxy)phenyl)ethanol, are provided in the table below.

Table 2: Physical Properties of 2-(4-(Benzyloxy)phenyl)ethanol (Isomer for Comparison)

PropertyValueSource/Type
Melting Point 85 - 87 °CExperimental[4]
Boiling Point 379.1 ± 22.0 °CPredicted[4]
CAS Number 61439-59-6[4]

The similarity in the predicted boiling points of the two isomers suggests that their intermolecular forces are of comparable strength. However, the difference in the position of the benzyloxy group can influence the crystal packing, leading to different melting points.

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for the experimental determination of melting and boiling points, which are applicable to compounds such as this compound.

Melting Point Determination (Capillary Method)

This method relies on a melting point apparatus, which consists of a heated block with a sample holder, a thermometer, and a viewing lens.

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Micro-reflux Method)

This method is suitable for determining the boiling point of a small quantity of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or vial. A boiling chip is added to ensure smooth boiling.

  • Apparatus Setup: A thermometer is positioned in the test tube such that the bulb is just above the surface of the liquid. The setup is arranged for reflux, where a condenser is placed vertically above the test tube to cool any vapor and return the condensate to the tube.

  • Heating: The sample is heated gently.

  • Observation: As the liquid boils, a ring of condensing vapor will rise and stabilize at a certain height on the wall of the test tube. The thermometer bulb should be positioned within this vapor zone. The stable temperature reading on the thermometer is the boiling point of the liquid at the ambient atmospheric pressure.

  • Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure. If necessary, a nomograph can be used to correct the boiling point to standard pressure (760 mmHg).

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized compound like this compound.

G Workflow for Physical Property Determination cluster_0 Initial Assessment cluster_1 Melting Point Analysis cluster_2 Boiling Point Analysis cluster_3 Data Finalization a Obtain Pure Sample b Initial Observation (Physical State, Color) a->b c Prepare Capillary Sample b->c If solid f Setup Micro-reflux Apparatus b->f If liquid, or after melting d Determine Melting Range c->d e Assess Purity (Sharpness of MP) d->e i Document All Results e->i g Determine Boiling Point f->g h Record Atmospheric Pressure & Correct g->h h->i j Compare with Literature/Predicted Values i->j

References

An In-depth Technical Guide to the Solubility of 2-(3-(Benzyloxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of 2-(3-(benzyloxy)phenyl)ethanol contains both polar and non-polar regions, which dictates its solubility in various organic solvents.

  • Structure: C₁₅H₁₆O₂

  • Polar Group: A primary alcohol (-CH₂CH₂OH) group, which is hydrophilic and capable of acting as both a hydrogen bond donor and acceptor.[2][3]

  • Non-Polar Region: A large, hydrophobic moiety consisting of a phenyl ring, an ether linkage, and a benzyl group.

Based on this structure, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is expected to be soluble in these solvents. The hydroxyl group can form strong hydrogen bonds with the solvent molecules, while the large organic structure is compatible with the alkyl chains of the alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): Good solubility is anticipated. The overall polarity of the molecule, combined with its large size, allows for favorable dipole-dipole and dispersion interactions with these solvents. A related compound, 2-(3,4-Bis(benzyloxy)phenyl)ethanol, has been noted to be soluble in dichloromethane (DCM).[4]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is expected. The aromatic rings in the structure will likely promote solubility in toluene through π-π stacking interactions. However, in highly non-polar aliphatic solvents like hexane, solubility is predicted to be limited due to the presence of the polar hydroxyl group.

  • Aqueous Solvents (e.g., Water): The compound is predicted to be insoluble or very poorly soluble in water. While the alcohol group is hydrophilic, the large, non-polar benzyloxy-phenyl portion of the molecule is overwhelmingly hydrophobic, which significantly reduces its affinity for water.[5] For alcohols, water solubility decreases dramatically as the carbon chain length increases beyond four or five carbons.[3][5]

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or chemical databases. To facilitate future research and ensure standardized reporting, the following table structure is recommended for presenting experimentally determined solubility values.

Table 1: Illustrative Table for Reporting Experimentally Determined Solubility of this compound

SolventCAS NumberTemperature (°C)Solubility (mg/mL)Method Used
Ethanol64-17-525Data to be determinedShake-Flask
Methanol67-56-125Data to be determinedShake-Flask
Acetone67-64-125Data to be determinedShake-Flask
Dichloromethane75-09-225Data to be determinedShake-Flask
Ethyl Acetate141-78-625Data to be determinedShake-Flask
Toluene108-88-325Data to be determinedShake-Flask
Hexane110-54-325Data to be determinedShake-Flask

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method . This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period until the solution is saturated.

Equilibrium Shake-Flask Method

Principle: An excess amount of the solid solute is agitated in a chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified. This concentration represents the solubility of the compound at that specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure saturation is achieved.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 850 rpm). Allow the mixtures to shake for a predetermined duration, typically 18-24 hours, to ensure equilibrium is reached.[4][6]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. To remove any remaining microscopic particles, filter the sample through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualized Experimental Workflow

The logical flow of the shake-flask solubility determination protocol can be visualized as follows.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess Solid (Solute) B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (18-24h) B->C D Centrifuge Suspension C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Prepare Serial Dilutions E->F G Quantify Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

References

Technical Whitepaper: 2-(3-(Benzyloxy)phenyl)ethanol (CAS 177259-98-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(Benzyloxy)phenyl)ethanol, with CAS number 177259-98-2, is a substituted aromatic alcohol. Its structure, featuring a phenylethanol backbone with a benzyl ether at the meta position, makes it a compound of interest in synthetic organic chemistry and potentially in medicinal chemistry. The presence of both a hydroxyl group and a benzyl ether provides two distinct sites for further chemical modification, positioning it as a versatile intermediate in the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and predicted analytical data. As of this review, there is limited publicly available information regarding the specific biological activities of this compound; therefore, this paper also outlines a potential workflow for its biological evaluation.

Physicochemical and Safety Data

The quantitative data available for this compound is summarized below. It is important to note that while some data is available from commercial suppliers, peer-reviewed experimental values for properties such as melting and boiling points are not extensively documented.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 177259-98-2Multiple Suppliers[1][2][3]
Molecular Formula C₁₅H₁₆O₂Multiple Suppliers[1][2][3]
Molecular Weight 228.29 g/mol Multiple Suppliers[1][2][3]
IUPAC Name 2-[3-(benzyloxy)phenyl]ethanolSigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[3]
Purity Typically ≥95%Sigma-Aldrich[3]
Storage Sealed in dry, room temperatureSigma-Aldrich[3]

Table 2: Safety and Hazard Information

Hazard TypeInformationPictogram
GHS Hazard Statements H302: Harmful if swallowed.GHS07 (Exclamation mark)[1]
GHS Signal Word Warning
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis

Synthesis via Williamson Ether Synthesis

This approach involves the benzylation of the phenolic hydroxyl group of 2-(3-hydroxyphenyl)ethanol. The Williamson ether synthesis is a robust and widely used method for forming ethers.[4][5]

Experimental Protocol:

  • Deprotonation: To a solution of 2-(3-hydroxyphenyl)ethanol (1.0 eq.) in dry N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Reaction Mixture: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification SM1 2-(3-hydroxyphenyl)ethanol Deprotonation 1. Deprotonation (0°C to RT) SM1->Deprotonation SM2 Sodium Hydride (NaH) SM2->Deprotonation SM3 Benzyl Bromide Alkylation 2. Alkylation (0°C to RT, 12-18h) SM3->Alkylation SM4 DMF (solvent) SM4->Deprotonation Deprotonation->Alkylation Forms alkoxide intermediate Quench 3. Quench (aq. NH4Cl) Alkylation->Quench Extract 4. Extraction (EtOAc) Quench->Extract Wash 5. Wash (H2O, Brine) Extract->Wash Dry 6. Dry & Concentrate Wash->Dry Purify 7. Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Synthesis via Reduction of a Carboxylic Acid

This method involves the reduction of the corresponding carboxylic acid, 3-(benzyloxy)phenylacetic acid, to the primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more modern methods using manganese catalysts and hydrosilanes are also applicable.[6][7]

Experimental Protocol:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 3-(benzyloxy)phenylacetic acid (1.0 eq.) in dry tetrahydrofuran (THF, 0.2 M).

  • Reducing Agent Addition: Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in THF.

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Filtration: A granular precipitate should form. Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel as described in Protocol 3.1.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 3-(benzyloxy)phenylacetic acid Reduction 1. Reduction (0°C to Reflux, 2-4h) SM1->Reduction SM2 LiAlH4 SM2->Reduction SM3 THF (solvent) SM3->Reduction Quench 2. Fieser Workup (H2O, NaOH, H2O) Reduction->Quench Filter 3. Filtration Quench->Filter Concentrate 4. Concentration Filter->Concentrate Purify 5. Column Chromatography (if necessary) Concentrate->Purify Product Pure this compound Concentrate->Product If pure Purify->Product

Caption: Workflow for the Reduction Synthesis of this compound.

Predicted Analytical Data

No formal published spectral data for this compound was identified. The following data is predicted based on the analysis of structurally similar compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.45-7.25 (m, 5H, Ar-H of benzyl), 7.20 (t, J=7.8 Hz, 1H, Ar-H), 6.90-6.80 (m, 3H, Ar-H), 5.05 (s, 2H, -OCH₂Ph), 3.88 (t, J=6.5 Hz, 2H, -CH₂OH), 2.88 (t, J=6.5 Hz, 2H, Ar-CH₂-), ~1.7 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz)δ 159.0 (Ar-C-O), 140.5 (Ar-C), 137.0 (Ar-C), 129.5 (Ar-CH), 128.6 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 120.0 (Ar-CH), 115.0 (Ar-CH), 114.0 (Ar-CH), 70.0 (-OCH₂Ph), 63.5 (-CH₂OH), 39.0 (Ar-CH₂-).
IR Spectroscopy (thin film)ν 3350 cm⁻¹ (br, O-H stretch), 3030 cm⁻¹ (sp² C-H stretch), 2940, 2870 cm⁻¹ (sp³ C-H stretch), 1600, 1585, 1495 cm⁻¹ (C=C aromatic stretch), 1250 cm⁻¹ (asym C-O-C stretch), 1050 cm⁻¹ (C-O stretch).
Mass Spectrometry (EI)M⁺ at m/z = 228. Fragments at m/z = 197 ([M-CH₂OH]⁺), 137 ([M-Bn]⁺), 91 ([Bn]⁺, base peak).

Biological Activity and Future Directions

A thorough review of scientific literature did not yield specific data on the biological activity or mechanism of action for this compound. The generic classification as being for "healing drugs" by a commercial supplier lacks scientific validation.[1]

However, the structural components of the molecule may suggest potential areas for investigation:

  • Phenylethanol Scaffold: The parent 2-phenylethanol scaffold is known to possess antimicrobial and fragrance properties.[8] Derivatives are explored for various therapeutic applications.

  • Benzyl Ether Moiety: The introduction of a benzyl group increases lipophilicity, which can significantly alter pharmacokinetic and pharmacodynamic properties compared to its parent phenol, 2-(3-hydroxyphenyl)ethanol. This modification could influence membrane permeability and interaction with biological targets.

  • Related Compound Activity: A study on 3-benzyloxyflavones, which also contain a 3-benzyloxy-phenyl motif, identified potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting this structural element could be explored in the context of neurodegenerative diseases.

Given the lack of data, a logical first step would be to perform a broad in vitro pharmacological screening to identify potential biological targets.

G cluster_screening Initial Biological Screening cluster_followup Hit Validation & Follow-up Compound This compound Screen Broad Panel In-Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Compound->Screen CellAssay Cell-Based Viability/Toxicity Assays (e.g., MTT, LDH) Compound->CellAssay Hit_Identified Hit Identification Screen->Hit_Identified CellAssay->Hit_Identified No_Activity No Significant Activity Hit_Identified->No_Activity Inactive DoseResponse Dose-Response & Potency (IC50/EC50) Hit_Identified->DoseResponse Active Mechanism Mechanism of Action Studies DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) (Synthesis of Analogs) Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

The Versatile Role of 2-(3-(benzyloxy)phenyl)ethanol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – 2-(3-(benzyloxy)phenyl)ethanol, a versatile bifunctional molecule, is emerging as a significant building block in organic synthesis, particularly in the fields of pharmaceutical and materials science. This in-depth technical guide explores its synthesis, key reactions, and potential applications, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this compound in their synthetic endeavors.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 177259-98-2) incorporates two key functional groups that are highly valuable in multi-step organic synthesis: a primary alcohol and a benzyl-protected phenol. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective transformations at the ethanol side chain. This protecting group can be readily removed under mild hydrogenolysis conditions, revealing the phenol for further functionalization. This strategic combination makes this compound an attractive intermediate for the synthesis of complex molecules, including substituted phenethylamines and other biologically active compounds.

Synthesis of this compound

The most common and efficient route to this compound involves the selective protection of the phenolic hydroxyl group of 3-hydroxyphenylethanol.

Reaction Scheme:

Synthesis of this compound 3-Hydroxyphenylethanol 3-Hydroxyphenylethanol r1_node 3-Hydroxyphenylethanol->r1_node Benzyl_Bromide Benzyl Bromide (BnBr) Benzyl_Bromide->r1_node Base Base (e.g., K2CO3) Base->r1_node Solvent Solvent (e.g., Acetone) Solvent->r1_node Target_Molecule This compound r1_node->Target_Molecule Williamson Ether Synthesis

Figure 1: General scheme for the synthesis of this compound.

Detailed Experimental Protocol: Benzylation of 3-Hydroxyphenylethanol

Materials:

  • 3-Hydroxyphenylethanol

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxyphenylethanol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
3-Hydroxyphenylethanol1.0138.16
Benzyl Bromide1.1171.04
Potassium Carbonate1.5138.21

Table 1: Stoichiometry for the synthesis of this compound. Typical reported yields for this reaction are in the range of 85-95%.

Key Synthetic Transformations

The primary alcohol functionality of this compound allows for a variety of important synthetic transformations.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further C-C bond formation or derivatization.

Oxidation_Pathways A This compound B 2-(3-(benzyloxy)phenyl)acetaldehyde A->B Mild Oxidation (e.g., PCC, DMP) C 2-(3-(benzyloxy)phenyl)acetic acid A->C Direct Strong Oxidation B->C Strong Oxidation (e.g., KMnO4, Jones Reagent)

Figure 2: Oxidation pathways of this compound.

Experimental Protocol: Oxidation to 2-(3-(benzyloxy)phenyl)acetaldehyde using Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Diethyl ether

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde.

  • Purify by column chromatography if necessary.

Quantitative Data:

ReagentMolar Eq.Typical Yield (%)
PCC1.570-85

Table 2: Reagents and typical yields for the oxidation to the aldehyde.

Conversion to Tosylate for Nucleophilic Substitution

The alcohol group can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. This opens up pathways to introduce a wide range of functional groups.

Tosylation_Substitution cluster_0 Activation cluster_1 Substitution A This compound B 2-(3-(benzyloxy)phenyl)ethyl tosylate A->B TsCl, Pyridine D Substituted Product B->D C Nucleophile (e.g., CN-, N3-, R2NH) C->D

Figure 3: Activation and substitution of the alcohol group.

Experimental Protocol: Tosylation and Subsequent Azide Substitution

Step 1: Tosylation

  • Dissolve this compound (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours and then allow it to stand at 4 °C overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the tosylate, which can often be used in the next step without further purification.

Step 2: Azide Substitution

  • Dissolve the crude tosylate (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the azide product.

Quantitative Data:

StepReagentMolar Eq.Typical Yield (%)
TosylationTsCl1.2>90
SubstitutionNaN₃1.580-90

Table 3: Reagents and typical yields for the two-step substitution.

Application in the Synthesis of Bioactive Molecules

The strategic placement of the protected phenol and the versatile alcohol functionality makes this compound a valuable precursor for various bioactive molecules, particularly substituted phenethylamines which are scaffolds for many neurotransmitters and pharmaceutical agents. The resulting substituted phenethylamines can be deprotected via catalytic hydrogenation to yield the corresponding phenolic compounds.

Drug_Synthesis_Pathway A This compound B Activated Intermediate (e.g., Tosylate or Halide) A->B Activation C Substituted Phenethylamine (Protected) B->C Nucleophilic Substitution (with an Amine) D Bioactive Phenolic Phenethylamine C->D Deprotection (H2, Pd/C)

The Strategic Role of 2-(3-(Benzyloxy)phenyl)ethanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-(benzyloxy)phenyl)ethanol, a key precursor in the synthesis of significant pharmaceutical intermediates. The document details its synthesis, purification, and its critical role in the production of therapeutic agents such as Solifenacin and Fesoterodine. This guide includes detailed experimental protocols, quantitative data presented in tabular format, and visual representations of synthetic workflows and biological signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is an aromatic alcohol that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a reactive hydroxyl group and a benzyl-protected phenol, makes it an ideal starting material for constructing more complex molecules. The benzyl ether provides a stable protecting group that can be selectively removed under specific conditions, a desirable characteristic in multi-step syntheses. This guide will explore the synthesis of this compound and its application as a precursor for important pharmaceutical intermediates.

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis. This method involves the benzylation of the phenolic hydroxyl group of 2-(3-hydroxyphenyl)ethanol.

General Reaction Scheme

The synthesis proceeds by deprotonating 2-(3-hydroxyphenyl)ethanol with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking a benzyl halide to form the benzyl ether.

Synthesis_Scheme reactant1 2-(3-Hydroxyphenyl)ethanol reagents Base Solvent reactant2 Benzyl Halide product This compound reagents->product side_product Salt

Figure 1: General synthetic scheme for this compound.
Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound, adapted from analogous syntheses and general principles of Williamson ether synthesis.

Materials:

  • 2-(3-Hydroxyphenyl)ethanol

  • Benzyl chloride (or benzyl bromide)

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Toluene or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-hydroxyphenyl)ethanol in toluene.

  • Base Addition: Add powdered potassium hydroxide to the solution. The mixture is stirred vigorously.

  • Benzylation: Slowly add benzyl chloride to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add deionized water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of benzyloxyphenylethanol derivatives based on analogous procedures. Actual results for the 3-isomer may vary.

ParameterValueReference
Molar Ratio (Hydroxyphenylethanol:Base:Benzyl Halide)1 : 1.5 : 1.2Representative
Reaction TemperatureReflux (Toluene)Representative
Reaction Time4-8 hoursRepresentative
Typical Yield75-90%Representative
Purity (after purification)>98%Representative

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials and byproducts.

Column Chromatography

Flash column chromatography is an effective method for purifying this compound.

Typical Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Monitoring: Fractions are collected and analyzed by TLC.

Recrystallization

If the product is a solid at room temperature, recrystallization can be an effective purification method.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

  • Slowly add a co-solvent in which the product is less soluble (e.g., hexane or water) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Application as a Precursor for Pharmaceutical Intermediates

This compound is a key starting material for the synthesis of several active pharmaceutical ingredients (APIs), most notably Solifenacin and Fesoterodine, which are used to treat overactive bladder.

Synthesis of Solifenacin

In the synthesis of Solifenacin, this compound is typically converted to an intermediate that is then coupled with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The benzyloxy group is a precursor to the eventual phenolic hydroxyl group in a related synthetic intermediate. While not a direct precursor in all patented routes, its structural motif is central.

Synthesis of Fesoterodine

The synthesis of Fesoterodine involves intermediates that are structurally related to this compound. The core structure is modified and elaborated to introduce the diisopropylamino group and the isobutyrate ester.

Pharmaceutical_Workflow precursor This compound intermediate1 Intermediate A precursor->intermediate1 Multi-step synthesis intermediate2 Intermediate B precursor->intermediate2 Multi-step synthesis solifenacin Solifenacin intermediate1->solifenacin Final Coupling fesoterodine Fesoterodine intermediate2->fesoterodine Final Esterification

Figure 2: Role of this compound in API synthesis.

Mechanism of Action of Derived Pharmaceuticals

Solifenacin and Fesoterodine are competitive antagonists of muscarinic acetylcholine receptors, with a notable selectivity for the M3 receptor subtype.[1] These receptors are prevalent in the smooth muscle of the urinary bladder.

Muscarinic Receptor Signaling Pathway

Acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors on the detrusor muscle of the bladder. This binding activates a Gq protein-coupled signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to smooth muscle contraction.[2]

Solifenacin and the active metabolite of Fesoterodine competitively block the binding of ACh to the M3 receptor, thereby inhibiting this signaling pathway.[3][4] This results in relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.[5]

Signaling_Pathway cluster_cell Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Phosphorylates targets Solifenacin Solifenacin / Fesoterodine (active) Solifenacin->M3R Blocks

Figure 3: Antagonistic action on the M3 muscarinic receptor pathway.

Conclusion

This compound is a valuable and versatile precursor in the pharmaceutical industry. Its synthesis via the Williamson ether reaction is a robust and scalable process. The strategic use of the benzyl protecting group allows for the selective modification of other parts of the molecule before its conversion to the final active pharmaceutical ingredient. A thorough understanding of its synthesis, purification, and the biological mechanisms of the drugs derived from it is essential for researchers and professionals dedicated to the development of new and improved therapeutics. This guide provides a foundational resource for these endeavors.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-(3-(benzyloxy)phenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Within this landscape, the structural motif of 2-(3-(benzyloxy)phenyl)ethanol presents a promising scaffold for the development of new bioactive molecules. The presence of a flexible benzyloxy group, a central phenyl ring, and a reactive ethanol side chain offers extensive possibilities for chemical modification, enabling the fine-tuning of pharmacological properties. While research on direct derivatives of this compound is emerging, a significant body of evidence from structurally related benzyloxyphenyl compounds points towards a diverse range of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound derivatives, drawing upon existing data from analogous compounds to highlight promising avenues for future drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a comprehensive resource for the scientific community.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of benzyloxyphenyl compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and survival. One of the most promising targets identified is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2]

Quantitative Data: Anticancer and STAT3 Inhibitory Activities

The following table summarizes the in vitro efficacy of various benzyloxyphenyl and related derivatives against different cancer cell lines and their inhibitory effect on the STAT3 pathway.

Compound ClassDerivative/CompoundTarget/AssayCell LineIC50 (µM)Reference
Benzyloxyphenyl-methylaminophenolCompound 4aIL-6/STAT3 Signaling-7.71[1]
Benzyloxyphenyl-methylaminophenolCompound 4bIL-6/STAT3 Signaling-1.38[1]
Benzyloxyphenyl-methylaminophenolCompound 4aAntiproliferative ActivityMDA-MB-4689.61[1]
2-Benzoylquinazolin-4(3H)-oneCompound 4aCytotoxic ActivityHepG21.22[3]
2-Benzoylquinazolin-4(3H)-oneCompound 4aCytotoxic ActivityBel-74021.71[3]
Signaling Pathway: STAT3 Inhibition

The STAT3 signaling pathway is a crucial mediator of cellular processes such as proliferation, survival, and angiogenesis, and its constitutive activation is a hallmark of many human cancers.[2] Small molecule inhibitors targeting the STAT3 pathway have emerged as a promising therapeutic strategy. Benzyloxyphenyl derivatives have been shown to effectively inhibit STAT3 phosphorylation and its downstream signaling.[1]

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (active dimer) STAT3_inactive->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1, Survivin) pSTAT3->Gene_Expression Binds to DNA Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Inhibitor This compound Derivative (Hypothesized) Inhibitor->JAK Inhibition Inhibitor->pSTAT3 Inhibition of Dimerization

Caption: Hypothesized mechanism of action for this compound derivatives on the STAT3 signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.

Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add varying concentrations of This compound derivative incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at ~570 nm using a plate reader add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

Antimicrobial and Anti-inflammatory Activities

Structurally related benzyloxyphenyl and hydroxyphenyl derivatives have also been investigated for their potential to combat microbial infections and modulate inflammatory responses.

Quantitative Data: Antimicrobial and Anti-inflammatory Activities

The table below presents the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) for antimicrobial and anti-inflammatory activities of relevant compound classes.

Compound ClassDerivative/CompoundActivityTarget Organism/AssayMIC/IC50Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide-AntimicrobialGram-positive bacteriaMIC = 2.5–5.0 mg/mL[4]
N-(2-bromo-phenyl)-2-hydroxy-benzamide-Anti-inflammatoryProtease inhibitionIC50 = 0.04–0.07 mg/mL[4]
N-(o-benzyloxyphenyl) benzohydroxamic acids-AntibacterialEscherichia coliSignificant activity[5]
Experimental Protocols

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

This assay evaluates the ability of a compound to inhibit protease activity, which is often associated with inflammation.[4]

  • Reaction Mixture: A reaction mixture containing trypsin, Tris-HCl buffer, and the test compound at various concentrations is prepared.

  • Incubation: The mixture is incubated for a specified period.

  • Substrate Addition: A suitable substrate (e.g., casein) is added to the mixture.

  • Termination of Reaction: The reaction is stopped, and the amount of undigested substrate or product formed is measured.

  • Calculation of Inhibition: The percentage of protease inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

The collective evidence from studies on structurally analogous compounds strongly suggests that derivatives of this compound are a promising class of molecules with multifaceted therapeutic potential. The benzyloxyphenyl moiety appears to be a key pharmacophore contributing to anticancer, antimicrobial, and anti-inflammatory activities. In particular, the potential to modulate the STAT3 signaling pathway positions these derivatives as attractive candidates for the development of novel cancer therapies.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Key areas of investigation should include:

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features required for potent and selective activity.

  • Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: To assess the therapeutic potential and toxicological profile in relevant animal models.

A comprehensive understanding of the pharmacological properties of this compound derivatives will be instrumental in unlocking their full therapeutic potential and advancing them through the drug development pipeline. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(3-(benzyloxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 2-(3-(benzyloxy)phenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. The methodology involves the benzylation of 3-hydroxyphenylacetic acid via a Williamson ether synthesis to yield 3-(benzyloxy)phenylacetic acid, followed by its reduction to the target alcohol using lithium aluminum hydride. This document offers detailed procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate its application in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring a protected phenolic hydroxyl group and a primary alcohol, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development. The following protocol outlines a reliable and efficient synthesis route starting from commercially available materials.

Overall Reaction Scheme

Overall Reaction Scheme cluster_step1 Williamson Ether Synthesis cluster_step2 Reduction 3-Hydroxyphenylacetic_Acid 3-Hydroxyphenylacetic Acid Intermediate_Acid 3-(Benzyloxy)phenylacetic Acid 3-Hydroxyphenylacetic_Acid->Intermediate_Acid Step 1 Benzyl_Bromide Benzyl Bromide Final_Product This compound Intermediate_Acid->Final_Product Step 2 Step1_Reagents K2CO3, DMF Step2_Reagents 1. LiAlH4, THF 2. H3O+ workup

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(benzyloxy)phenylacetic acid

This step involves the protection of the phenolic hydroxyl group of 3-hydroxyphenylacetic acid using benzyl bromide in a Williamson ether synthesis.

Materials:

  • 3-Hydroxyphenylacetic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxyphenylacetic acid (1.0 equivalent) in dry N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 70°C and monitor its progress by thin-layer chromatography (TLC).

  • After complete consumption of the starting material (typically 4-6 hours), cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to a pH of 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to obtain 3-(benzyloxy)phenylacetic acid as a solid.

Step 2: Synthesis of this compound

This step involves the reduction of the carboxylic acid group of 3-(benzyloxy)phenylacetic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • 3-(benzyloxy)phenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a solution of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Dissolve 3-(benzyloxy)phenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water.

  • Add 10% sulfuric acid to the mixture until a clear solution is formed.

  • Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

ParameterStep 1: Williamson Ether SynthesisStep 2: Reduction with LiAlH₄
Starting Material 3-Hydroxyphenylacetic acid3-(benzyloxy)phenylacetic acid
Key Reagents Benzyl bromide, K₂CO₃LiAlH₄
Solvent DMFTHF
Reaction Temperature 70°CReflux
Reaction Time 4-6 hours~30 minutes
Product 3-(benzyloxy)phenylacetic acidThis compound
Typical Yield 85-95%>90%
Purification Method RecrystallizationColumn Chromatography

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Reduction start1 Dissolve 3-hydroxyphenylacetic acid in DMF add_base Add K2CO3, stir for 30 min start1->add_base add_BnBr Add benzyl bromide add_base->add_BnBr heat Heat to 70°C (4-6 h) add_BnBr->heat workup1 Aqueous workup and acidification heat->workup1 extract1 Extract with ethyl acetate workup1->extract1 purify1 Recrystallize to yield 3-(benzyloxy)phenylacetic acid extract1->purify1 start2 Prepare LiAlH4 solution in THF purify1->start2 Proceed to next step add_acid Add 3-(benzyloxy)phenylacetic acid solution start2->add_acid reflux Stir at reflux (~30 min) add_acid->reflux quench Quench with water reflux->quench workup2 Acidic workup quench->workup2 extract2 Extract with diethyl ether workup2->extract2 purify2 Column chromatography to yield This compound extract2->purify2

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described two-step protocol provides a clear and effective method for the synthesis of this compound. The procedures are based on well-established chemical transformations and utilize readily available reagents, making this synthesis accessible for a wide range of laboratory settings. The detailed instructions and visual workflow are intended to support researchers in the efficient and reproducible preparation of this important synthetic intermediate.

Application Notes: The Strategic Use of 2-(3-(benzyloxy)phenyl)ethanol in the Synthesis of Tetrahydroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-(3-(benzyloxy)phenyl)ethanol as a versatile building block in the multi-step synthesis of complex heterocyclic molecules, specifically focusing on the construction of the tetrahydroisoquinoline core. This structural motif is prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals. The protocols provided herein describe a reliable pathway from this compound to a key amine intermediate, followed by its application in the classic Pictet-Spengler reaction, a cornerstone in alkaloid synthesis.

Introduction

This compound is a valuable starting material in organic synthesis due to its bifunctional nature, possessing both a reactive primary alcohol and a protected phenolic hydroxyl group. The benzyl ether serves as a robust protecting group for the phenol, stable to a variety of reaction conditions, yet readily removable in later synthetic stages via catalytic hydrogenation. This allows for selective manipulation of the ethanol side chain, making it an ideal precursor for elaboration into more complex structures.

One of the most powerful applications of phenylethylamine derivatives is in the synthesis of isoquinoline and its reduced forms. The Pictet-Spengler and Bischler-Napieralski reactions are classic methods for constructing the tetrahydroisoquinoline ring system, a key pharmacophore in numerous alkaloids and therapeutic agents. This document outlines a synthetic strategy to convert this compound into a phenylethylamine intermediate, which is then utilized in a Pictet-Spengler cyclization to yield a substituted tetrahydroisoquinoline.

Synthetic Strategy Overview

The overall synthetic strategy is a three-step process:

  • Mesylation: Conversion of the primary alcohol of this compound to a good leaving group, a mesylate.

  • Azidation and Reduction: Nucleophilic substitution of the mesylate with an azide, followed by reduction to the corresponding primary amine, yielding 2-(3-(benzyloxy)phenyl)ethan-1-amine.

  • Pictet-Spengler Reaction: Cyclization of the synthesized amine with an aldehyde (e.g., formaldehyde or acetaldehyde) under acidic conditions to form the tetrahydroisoquinoline ring.

This sequence provides a reliable and scalable route to valuable heterocyclic scaffolds from a commercially available building block.

Data Presentation

The following tables summarize typical quantitative data for the key transformations described in the experimental protocols.

Table 1: Synthesis of 2-(3-(benzyloxy)phenyl)ethan-1-amine

StepTransformationStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)
1MesylationThis compoundMethanesulfonyl chloride, TriethylamineDichloromethane90-98>95
2Azidation2-(3-(benzyloxy)phenyl)ethyl methanesulfonateSodium azideDMF85-95>95
3Reduction1-azido-2-(3-(benzyloxy)phenyl)ethaneLithium aluminum hydride or H₂, Pd/CTHF or Ethanol80-90>98

Table 2: Pictet-Spengler Cyclization

StepProductStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)
46-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline2-(3-(benzyloxy)phenyl)ethan-1-amineFormaldehyde, Formic acidWater/Acetonitrile75-85>97

Experimental Protocols

Protocol 1: Synthesis of 2-(3-(benzyloxy)phenyl)ethyl methanesulfonate

  • Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Base: Add triethylamine (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient).

Protocol 2: Synthesis of 2-(3-(benzyloxy)phenyl)ethan-1-amine

  • Azidation:

    • Dissolve the crude 2-(3-(benzyloxy)phenyl)ethyl methanesulfonate (1.0 eq) in dimethylformamide (DMF, 8 mL/g).

    • Add sodium azide (1.5 eq) in one portion.

    • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into a beaker of ice water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude azide.

  • Reduction (using Lithium Aluminum Hydride):

    • Caution: LAH is highly reactive. Handle with extreme care under an inert atmosphere.

    • In a separate flame-dried flask, prepare a suspension of lithium aluminum hydride (LAH, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of LAH) at 0 °C.

    • Dissolve the crude azide in anhydrous THF (5 mL/g) and add it dropwise to the LAH suspension at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.

    • Quenching (Fieser workup): Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) for every x g of LAH used, while cooling the flask in an ice bath.

    • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the desired amine. The crude product is often pure enough for the next step.

Protocol 3: Pictet-Spengler Synthesis of 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 2-(3-(benzyloxy)phenyl)ethan-1-amine (1.0 eq) in a mixture of acetonitrile and water (1:1).

  • Addition of Reagents: Add aqueous formaldehyde (37 wt. %, 1.1 eq) to the solution.

  • Acidification and Cyclization: Add formic acid (2.0 eq) and heat the reaction mixture to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and basify to pH 9-10 with aqueous sodium hydroxide.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (DCM:Methanol gradient) to afford the pure 6-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from the starting material to the final tetrahydroisoquinoline product.

Synthetic_Workflow cluster_0 Synthesis of Amine Intermediate cluster_1 Pictet-Spengler Cyclization SM This compound INT1 2-(3-(benzyloxy)phenyl)ethyl methanesulfonate SM->INT1 MsCl, Et3N DCM, 0°C to rt INT2 1-azido-2-(3-(benzyloxy)phenyl)ethane INT1->INT2 NaN3 DMF, 60-70°C PROD1 2-(3-(benzyloxy)phenyl)ethan-1-amine INT2->PROD1 1. LAH, THF 2. H2O, NaOH PROD2 6-(Benzyloxy)-1,2,3,4- tetrahydroisoquinoline PROD1->PROD2 HCHO, HCOOH MeCN/H2O, 80-90°C

Caption: Multi-step synthesis of a tetrahydroisoquinoline from this compound.

Pictet-Spengler Reaction Mechanism

The diagram below outlines the key steps in the acid-catalyzed Pictet-Spengler reaction.

Pictet_Spengler_Mechanism Amine Phenylethylamine Derivative Imine Schiff Base Intermediate Amine->Imine + H+ - H2O Aldehyde Aldehyde (e.g., HCHO) Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ Cyclized Cyclized Intermediate (Spirocyclic cation) Iminium->Cyclized Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Cyclized->Product - H+ (Rearomatization)

Caption: Mechanism of the acid-catalyzed Pictet-Spengler reaction.

Application Notes and Protocols for the Deprotection of 2-(3-(benzyloxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the benzyl ether in 2-(3-(benzyloxy)phenyl)ethanol to yield 2-(3-hydroxyphenyl)ethanol. The methods outlined below are standard laboratory procedures and can be adapted based on the specific requirements of the research context.

Introduction

The benzyl ether is a common protecting group for hydroxyl functionalities in organic synthesis due to its stability under a wide range of reaction conditions. Its removal, or deprotection, is a crucial step in the synthesis of many pharmaceutical intermediates and final products. This document details three primary methods for the debenzylation of this compound: Catalytic Hydrogenolysis, Acid-Catalyzed Cleavage, and Oxidative Cleavage.

Data Presentation

The following table summarizes the key quantitative data for the different deprotection methods described in this document.

MethodReagents/CatalystSolventTemperatureTypical Reaction TimeTypical YieldReference
Catalytic Hydrogenolysis 10% Pd/C, H₂ (gas)EthanolRoom Temperature12-24 h>95%[1]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateMethanolRoom Temperature1-3 hHigh[2]
Acid-Catalyzed Cleavage Boron Trichloride (BCl₃), PentamethylbenzeneDichloromethane-78 °C to Room Temp.15-30 minHigh[3][4]
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Dichloromethane/Water0 °C to Room Temp.1.5-3 hGood to High[5]

Reaction Pathway

The deprotection of this compound proceeds via the cleavage of the benzyl C-O bond to yield the desired product, 2-(3-hydroxyphenyl)ethanol, and toluene as a byproduct.

Deprotection Pathway Deprotection of this compound cluster_reactants Reactant cluster_reagents Deprotection Method cluster_products Products This compound This compound Catalytic Hydrogenolysis Catalytic Hydrogenolysis This compound->Catalytic Hydrogenolysis Acid-Catalyzed Cleavage Acid-Catalyzed Cleavage This compound->Acid-Catalyzed Cleavage Oxidative Cleavage Oxidative Cleavage This compound->Oxidative Cleavage 2-(3-hydroxyphenyl)ethanol 2-(3-hydroxyphenyl)ethanol Catalytic Hydrogenolysis->2-(3-hydroxyphenyl)ethanol Toluene Toluene Catalytic Hydrogenolysis->Toluene Acid-Catalyzed Cleavage->2-(3-hydroxyphenyl)ethanol Acid-Catalyzed Cleavage->Toluene Oxidative Cleavage->2-(3-hydroxyphenyl)ethanol Oxidative Cleavage->Toluene

Caption: Reaction scheme for the deprotection of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and Hydrogen Gas

This is one of the most common and efficient methods for benzyl ether deprotection.[6]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or cylinder

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10 mol%) to the solution under a stream of inert gas.[1]

  • Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this purge-fill cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for this scale) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method offers a milder and often faster alternative to using hydrogen gas.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • To a solution of this compound (1 mmol) in methanol (10 mL), add 10% Pd/C (10 mol%) under an inert atmosphere.

  • To this suspension, add ammonium formate (5 mmol, 5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

  • Purify by column chromatography if required.

Protocol 3: Acid-Catalyzed Cleavage using Boron Trichloride (BCl₃)

This method is particularly useful when the substrate contains functional groups that are sensitive to hydrogenation.[3][4]

Materials:

  • This compound

  • Boron trichloride (BCl₃) solution (e.g., 1 M in CH₂Cl₂)

  • Pentamethylbenzene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Methanol (MeOH)

Procedure:

  • Dissolve this compound (1 mmol) and pentamethylbenzene (3 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trichloride solution (2 mmol, 2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor by TLC. The reaction is typically complete in 15-30 minutes.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired product.

Protocol 4: Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

This oxidative method is an alternative for substrates that are incompatible with reductive or strongly acidic conditions.[5]

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1 mmol) in a mixture of dichloromethane and water (18:1 v/v, 19 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.2 mmol, 1.2 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring and monitor the reaction by TLC. The reaction is typically complete within 1.5-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates a typical workflow for the deprotection, workup, and purification of the product.

Experimental Workflow General Experimental Workflow for Deprotection Start Start Reaction_Setup Dissolve Reactant and Add Reagents Start->Reaction_Setup Reaction Stir under Specified Conditions Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Analyze Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for a deprotection reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium on carbon is flammable and can ignite in the presence of solvents and air. Handle with care, preferably under an inert atmosphere.

  • Boron trichloride is a corrosive and toxic gas/solution. Handle with extreme caution.

  • DDQ is a toxic and irritating solid. Avoid inhalation and contact with skin.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

References

Application Notes and Protocols: Reactions of the Hydroxyl Group in 2-(3-(benzyloxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key chemical transformations involving the primary hydroxyl group of 2-(3-(benzyloxy)phenyl)ethanol. This compound serves as a versatile intermediate in medicinal chemistry and drug development, where precise modification of the ethanol side chain is often required. The protocols outlined below are based on established synthetic methodologies and offer guidance for esterification, etherification, oxidation, and tosylation reactions. Additionally, a protocol for the deprotection of the benzyl ether is included, as it represents a common subsequent step in synthetic pathways involving this intermediate.

Overview of Reactions

The primary alcohol in this compound is a key functional handle for molecular elaboration. Its reactivity allows for the introduction of diverse functionalities, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be removed under specific conditions, typically in the final stages of a synthesis.[1][2] The principal reactions of the primary hydroxyl group include:

  • Esterification: To introduce ester moieties, often to modulate properties like lipophilicity or to create prodrugs.

  • Etherification: To form ether linkages, increasing molecular complexity and altering steric and electronic properties.

  • Oxidation: To convert the alcohol to an aldehyde for further functionalization (e.g., reductive amination) or to a carboxylic acid to introduce an acidic center.

  • Tosylation: To transform the hydroxyl into an excellent leaving group (tosylate) for subsequent nucleophilic substitution or elimination reactions.

G cluster_main cluster_products A This compound B Ester Derivative A->B Esterification (RCOOH, H+) C Ether Derivative A->C Etherification (R'-X, Base) D Aldehyde Derivative A->D Mild Oxidation (e.g., TEMPO) F Tosylate Derivative A->F Tosylation (TsCl, Pyridine) E Carboxylic Acid Derivative D->E Further Oxidation

Caption: Reaction pathways of the primary hydroxyl group.

Esterification (Fischer-Tropsch Type)

Application Note: Acid-catalyzed esterification is a fundamental reaction for converting alcohols into esters.[3] This method is widely used to synthesize derivatives with modified physicochemical properties. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of one reactant (typically the alcohol or carboxylic acid) or to remove the water formed during the reaction.[4][5]

Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired carboxylic acid (1.2-1.5 eq.), and a suitable solvent (e.g., toluene or dichloromethane, ~0.2 M).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) or p-toluenesulfonic acid (p-TsOH, ~5-10 mol%), to the stirred mixture.[5]

  • Reaction Conditions: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be employed to remove water azeotropically and drive the reaction to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[5][6] Caution: Effervescence will occur.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude ester product by flash column chromatography on silica gel.

Data Summary: Representative Esterification Reactions
Carboxylic AcidCatalystSolventTime (h)Temp (°C)Yield (%)
Acetic AcidH₂SO₄Toluene4110 (Reflux)~85-95
Benzoic Acidp-TsOHToluene6110 (Reflux)~80-90
Propionic AcidH₂SO₄Toluene5110 (Reflux)~85-95

Note: Yields are estimates based on typical Fischer esterification reactions and may vary based on specific conditions and scale.

Oxidation to Aldehyde

Application Note: The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a crucial transformation in organic synthesis.[7] Nitroxyl radical-mediated oxidations, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are known for their high selectivity and mild reaction conditions.[7]

Experimental Protocol (TEMPO-mediated)
  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask. Add TEMPO (0.01-0.1 eq.) and potassium bromide (KBr, 0.1 eq.).[7]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Oxidant Addition: Prepare a solution of sodium hypochlorite (NaOCl, ~1.2 eq., commercial bleach) with sodium bicarbonate (NaHCO₃) to buffer the pH to approximately 8.6. Add this solution dropwise to the vigorously stirred reaction mixture, maintaining the temperature at 0 °C.[7]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 15-60 minutes).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for the next step, but can be further purified by flash column chromatography.

Data Summary: Oxidation to Aldehyde
Oxidant SystemCatalystSolventTime (min)Temp (°C)Yield (%)
NaOCl/KBrTEMPODCM/H₂O15-600>95
NaNO₃/P₂O₅-Solvent-free60-120RT (Ball-mill)~78-100

Note: Data is based on general procedures for benzylic alcohol oxidation.[7][8]

Tosylation

Application Note: Tosylation converts the poorly-leaving hydroxyl group into a tosylate, which is an excellent leaving group for Sₙ2 reactions. This two-step sequence (tosylation followed by substitution) is a cornerstone of synthetic chemistry for introducing nucleophiles at the carbon atom that formerly bore the hydroxyl group.

Experimental Protocol
  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq.) or pyridine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).[9]

  • Reaction Conditions: Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature if necessary. Monitor the reaction progress by TLC.[9]

  • Work-up: Quench the reaction by adding water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine), water, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by recrystallization or flash column chromatography.

Data Summary: Tosylation Reaction
BaseSolventTime (h)Temp (°C)Yield (%)
PyridineDCM40~90-98
TriethylamineDCM4-60 to RT~85-95

Note: Yields are based on general tosylation procedures and can be substrate-dependent.[9]

G A 1. Reaction Setup (Flask, Reagents, Solvent) B 2. Reaction (Stirring, Heating/Cooling, Inert Atmosphere) A->B C 3. Monitoring (TLC, GC, etc.) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D Reaction Complete E 5. Purification (Drying, Concentration, Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: A typical workflow for organic synthesis.

Deprotection of Benzyl Ether

Application Note: The benzyl ether is a robust protecting group for hydroxyls, stable to a wide range of conditions.[2] Its removal is most commonly achieved by catalytic hydrogenolysis, a clean and efficient method that yields the deprotected alcohol and toluene as the only byproduct.[1][10] This reaction is crucial for unmasking the phenolic hydroxyl group in the final stages of a synthesis.

Experimental Protocol (Catalytic Hydrogenolysis)
  • Reaction Setup: Dissolve this compound or its derivative (1.0 eq.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[10]

  • Catalyst Addition: Carefully add palladium on carbon (Pd/C, 5-10% by weight) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions).

  • Reaction Conditions: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC). This can take from 2 to 24 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[1] Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification is typically not required but can be performed if necessary.

Data Summary: Benzyl Ether Deprotection
CatalystSolventH₂ PressureTime (h)Temp (°C)Yield (%)
10% Pd/CMethanol1 atm (balloon)2-12RT>95
10% Pd/CEthyl Acetate1 atm (balloon)4-16RT>95

Note: Reaction times can vary depending on the catalyst activity and the presence of other functional groups.[10]

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(3-(benzyloxy)phenyl)ethanol for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(3-(benzyloxy)phenyl)ethanol, a valuable intermediate for researchers in drug development and organic synthesis. The described two-step protocol is designed for scalability and reproducibility, commencing with the benzylation of 3-hydroxyphenylacetic acid to yield 3-(benzyloxy)phenylacetic acid, followed by its reduction to the target alcohol. This application note includes detailed experimental procedures, tabulated quantitative data, and workflow diagrams to ensure clarity and successful execution by trained laboratory personnel.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and complex organic structures. Its protected phenolic hydroxyl group and primary alcohol functionality allow for selective chemical modifications, making it a versatile synthon. The protocol outlined herein offers a reliable and scalable method for producing this compound in sufficient quantities for typical laboratory needs, starting from readily available commercial reagents. The chosen synthetic route prioritizes high yields and straightforward purification procedures.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a two-step process:

  • Step 1: Benzylation of 3-Hydroxyphenylacetic Acid. The phenolic hydroxyl group of 3-hydroxyphenylacetic acid is protected as a benzyl ether using benzyl bromide in the presence of a base. This reaction proceeds via a standard Williamson ether synthesis mechanism.

  • Step 2: Reduction of 3-(Benzyloxy)phenylacetic Acid. The carboxylic acid moiety of the resulting 3-(benzyloxy)phenylacetic acid is then reduced to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to afford the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the expected products in each step of the synthesis.

Table 1: Reagents and Products for the Synthesis of 3-(Benzyloxy)phenylacetic Acid (Step 1)

CompoundMolecular FormulaMolar Mass ( g/mol )MolesEquivalentsMass (g)
3-Hydroxyphenylacetic AcidC₈H₈O₃152.150.11.015.22
Benzyl BromideC₇H₇Br171.040.111.118.81
Potassium CarbonateK₂CO₃138.210.22.027.64
3-(Benzyloxy)phenylacetic AcidC₁₅H₁₄O₃242.27--Theoretical: 24.23

Table 2: Reagents and Products for the Synthesis of this compound (Step 2)

CompoundMolecular FormulaMolar Mass ( g/mol )MolesEquivalentsMass (g)
3-(Benzyloxy)phenylacetic AcidC₁₅H₁₄O₃242.270.081.019.38
Lithium Aluminum HydrideLiAlH₄37.950.162.06.07
This compoundC₁₅H₁₆O₂228.29--Theoretical: 18.26

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water; it must be handled with extreme care under an inert atmosphere (nitrogen or argon).

Step 1: Synthesis of 3-(Benzyloxy)phenylacetic Acid

This protocol describes the benzylation of 3-hydroxyphenylacetic acid.

Materials and Reagents:

  • 3-Hydroxyphenylacetic acid

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add 3-hydroxyphenylacetic acid (15.22 g, 0.1 mol) and anhydrous potassium carbonate (27.64 g, 0.2 mol).

  • Add 200 mL of anhydrous acetone to the flask and stir the suspension.

  • Add benzyl bromide (18.81 g, 0.11 mol) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-(benzyloxy)phenylacetic acid by recrystallization from a mixture of ethyl acetate and hexanes to yield a white solid.

Step 2: Synthesis of this compound

This protocol details the reduction of 3-(benzyloxy)phenylacetic acid to the target alcohol.

Materials and Reagents:

  • 3-(Benzyloxy)phenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Dry three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert gas (nitrogen or argon) supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere.

  • Carefully add lithium aluminum hydride (6.07 g, 0.16 mol) to the flask, followed by 150 mL of anhydrous THF. Stir the suspension.

  • Dissolve 3-(benzyloxy)phenylacetic acid (19.38 g, 0.08 mol) in 100 mL of anhydrous THF in the dropping funnel.

  • Cool the LiAlH₄ suspension in an ice bath.

  • Slowly add the solution of 3-(benzyloxy)phenylacetic acid dropwise to the stirred LiAlH₄ suspension. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, then heat to reflux for 2 hours to ensure complete reaction.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

  • Acidify the mixture by the slow addition of 1 M hydrochloric acid until the aluminum salts dissolve.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.25 (t, J=7.8 Hz, 1H, Ar-H), 6.90-6.80 (m, 3H, Ar-H), 5.05 (s, 2H, O-CH₂-Ph), 3.88 (t, J=6.5 Hz, 2H, CH₂-OH), 2.85 (t, J=6.5 Hz, 2H, Ar-CH₂), 1.60 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 140.5, 137.0, 129.5, 128.6, 128.0, 127.5, 121.2, 116.0, 113.5, 70.0, 63.8, 39.0.

  • Purity (by HPLC/GC): >95% after purification.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction A 3-Hydroxyphenylacetic Acid C Reaction at Reflux A->C B Benzyl Bromide, K₂CO₃, Acetone B->C D Work-up & Purification C->D E 3-(Benzyloxy)phenylacetic Acid D->E F 3-(Benzyloxy)phenylacetic Acid H Reaction at RT to Reflux F->H G LiAlH₄, Anhydrous THF G->H I Quenching & Work-up H->I J Purification (Chromatography) I->J K This compound J->K

Caption: Overall synthetic workflow for the preparation of this compound.

Logical_Relationship start_material start_material intermediate intermediate final_product final_product reagents reagents process process SM1 3-Hydroxyphenylacetic Acid P1 Benzylation SM1->P1 R1 Benzyl Bromide K₂CO₃ R1->P1 I1 3-(Benzyloxy)phenylacetic Acid P1->I1 P2 Reduction I1->P2 R2 Lithium Aluminum Hydride (LiAlH₄) R2->P2 FP This compound P2->FP

Caption: Logical relationship of key materials and processes in the synthesis.

Application Notes and Protocols: Purification of 2-(3-(benzyloxy)phenyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-(3-(benzyloxy)phenyl)ethanol using silica gel column chromatography. This method is designed to separate the desired product from common impurities encountered during its synthesis, particularly from the reaction of 3-hydroxyphenylethyl alcohol and benzyl bromide.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic molecules. Its purity is critical for the success of subsequent reactions and the integrity of the final product. Column chromatography is a standard and effective technique for the purification of this moderately polar aromatic alcohol, allowing for the separation of unreacted starting materials and byproducts. This protocol outlines a systematic approach, from the initial analysis by Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. A mixture of a non-polar solvent (hexane or petroleum ether) and a moderately polar solvent (ethyl acetate) serves as the mobile phase.

The separation is governed by the polarity of the molecules in the crude mixture:

  • Non-polar impurities , such as residual benzyl bromide, will have a weak affinity for the polar silica gel and will be eluted first with a low polarity mobile phase.

  • The desired product, This compound , being of intermediate polarity, will elute next as the polarity of the mobile phase is increased.

  • More polar impurities , such as unreacted 3-hydroxyphenylethyl alcohol, will have a strong affinity for the silica gel and will require a more polar mobile phase for elution.

Data Presentation

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for efficient separation of moderately polar organic compounds.[2]
Mobile Phase Hexane/Ethyl Acetate GradientA gradient elution allows for the sequential separation of compounds with varying polarities.[1]
Crude Sample Load 1-5% of Silica Gel WeightOptimal loading to prevent column overloading and ensure good separation.
Elution Monitoring Thin-Layer Chromatography (TLC)Rapid and effective method to track the separation and identify fractions containing the pure product.[3]
Expected Purity >98%Achievable with careful execution of the protocol.
Expected Yield 85-95% (from column)Dependent on the purity of the crude material and careful fraction collection.

Experimental Protocols

Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture where the desired product has a Retention Factor (Rf) of approximately 0.2-0.4.

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the spots under a UV lamp (254 nm). The aromatic rings of the starting material, product, and benzyl bromide will be UV active.

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • The optimal solvent system for the column will be the one that provides good separation between the product spot and any impurity spots, with the product having an Rf of ~0.3.

Column Preparation (Slurry Packing Method)

Procedure:

  • Select a glass chromatography column of an appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approximately 1 cm) of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 20-30 cm for a standard laboratory-scale purification).

  • Once the silica gel has settled, add a protective layer of sand (approximately 1 cm) on top of the silica bed.

  • Continuously run the initial mobile phase through the column to equilibrate the stationary phase. Never let the column run dry.

Sample Loading

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully add the dissolved sample to the top of the column using a pipette, ensuring the sand layer is not disturbed.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand layer.

  • Carefully add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the silica gel.

Elution and Fraction Collection

Procedure:

  • Begin the elution with the low-polarity mobile phase determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate). This will elute any non-polar impurities like benzyl bromide.

  • Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL) in test tubes or flasks.

  • Gradually increase the polarity of the mobile phase (gradient elution). For example, after several column volumes of the initial solvent, switch to a more polar mixture (e.g., 9:1, then 8:2 hexane:ethyl acetate).

  • Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and compare it to a spot of the crude mixture.

  • Fractions containing the pure this compound should be combined.

  • After the desired product has eluted, a final wash with a more polar solvent (e.g., 1:1 hexane:ethyl acetate) can be performed to elute any highly polar impurities, such as unreacted 3-hydroxyphenylethyl alcohol.

Product Isolation

Procedure:

  • Combine all fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.

  • The resulting residue is the purified this compound.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Mandatory Visualization

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Determine Solvent System) Crude->TLC Analyze SampleLoad Sample Loading Crude->SampleLoad Load ColumnPrep Column Preparation (Silica Gel Slurry Packing) TLC->ColumnPrep Inform ColumnPrep->SampleLoad Prepare for Elution Gradient Elution (Hexane/Ethyl Acetate) SampleLoad->Elution Start Fractions Fraction Collection Elution->Fractions TLC_Monitor TLC Monitoring of Fractions Fractions->TLC_Monitor Analyze Combine Combine Pure Fractions TLC_Monitor->Combine Identify Evaporation Solvent Evaporation Combine->Evaporation PureProduct Purified Product (>98% Purity) Evaporation->PureProduct

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of 2-(3-(benzyloxy)phenyl)ethanol via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at varying temperatures. For 2-(3-(benzyloxy)phenyl)ethanol, a compound featuring both polar (hydroxyl) and non-polar (benzyl ether) functionalities, a mixed-solvent system is often effective for achieving high purity. This document provides a detailed protocol for the recrystallization of this compound, focusing on the widely applicable ethanol-water solvent pair.

The principle of two-solvent recrystallization involves dissolving the impure solid in a "good" solvent in which it is highly soluble, followed by the addition of a "bad" or "anti-solvent" in which the compound is poorly soluble to induce precipitation of the pure crystalline product upon cooling.[1][2][3] Slow and controlled cooling is crucial for the formation of pure crystals, as it allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.[1]

Data Presentation

Table 1: Solvent System Selection Rationale for this compound
SolventRoleRationale
EthanolGood SolventThe hydroxyl group in ethanol can form hydrogen bonds with the hydroxyl group of the target compound, while its ethyl group interacts favorably with the non-polar phenyl and benzyl groups. "Like dissolves like" principle suggests good solubility.[4][5]
WaterAnti-Solvent (Bad Solvent)The high polarity of water makes it a poor solvent for the largely non-polar this compound, especially at lower temperatures. Its miscibility with ethanol allows for fine-tuning of the solvent mixture's polarity.[2][6]

Experimental Protocols

Single-Solvent Recrystallization (General Procedure)

This method is suitable if a single solvent is identified that dissolves the compound at high temperatures but not at low temperatures.[7][8]

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.[8][9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2][10][11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[8][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9][10][11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[8][9]

  • Drying: Dry the purified crystals, for example, by air drying on the filter funnel or in a desiccator.[7][9]

Two-Solvent Recrystallization Protocol for this compound (Ethanol-Water System)

This is the recommended procedure for this compound.

  • Dissolution in 'Good' Solvent: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling). Start with a conservative amount of solvent and add more in small portions until the solid is fully dissolved.

  • Addition of 'Anti-Solvent': While keeping the ethanol solution hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.[2][6] This is the "cloud point" and indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until the solution becomes clear again.[2] This ensures that the solution is saturated at the boiling point.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.

  • Crystal Collection: Set up a Büchner funnel with an appropriate size of filter paper. Wet the filter paper with a small amount of the cold ethanol-water mixture.[2] Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol-water mixture to rinse off any soluble impurities from the crystal surfaces.[8]

  • Drying: Keep the vacuum on to pull air through the crystals for a few minutes to help them dry.[7] For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization cluster_isolation Isolation & Purification A Impure Solid B Add Minimum Hot Ethanol A->B C Add Hot Water to Cloud Point B->C D Add Hot Ethanol to Clarify C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent Mixture G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Workflow for the two-solvent recrystallization of this compound.

References

Application of 2-(3-(benzyloxy)phenyl)ethanol in the Synthesis of Resveratrol Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(3-(benzyloxy)phenyl)ethanol as a key starting material in the synthesis of natural product analogs, with a focus on derivatives of resveratrol. Resveratrol, a naturally occurring stilbenoid, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The synthesis of analogs allows for the exploration of structure-activity relationships and the development of novel therapeutic agents with improved potency and pharmacokinetic profiles.

Synthetic Strategy Overview

The primary strategy involves the conversion of this compound into a key aldehyde intermediate, (3-(benzyloxy)phenyl)acetaldehyde. This aldehyde can then participate in various olefination reactions to construct the characteristic stilbene backbone of resveratrol analogs. The benzyl protecting group on the phenolic hydroxyl can be removed in the final step to yield the desired polyhydroxylated natural product analog.

The general synthetic workflow is outlined below:

G A This compound B Oxidation A->B e.g., Dess-Martin Periodinane C (3-(benzyloxy)phenyl)acetaldehyde B->C D Olefination Reaction (Wittig, HWE, etc.) C->D E Protected Resveratrol Analog D->E F Deprotection E->F e.g., Hydrogenolysis G Final Resveratrol Analog F->G

Caption: General synthetic workflow for resveratrol analogs.

Experimental Protocols

Oxidation of this compound to (3-(benzyloxy)phenyl)acetaldehyde

A mild and selective oxidation method is required to convert the primary alcohol to the corresponding aldehyde without over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a suitable choice for this transformation due to its high efficiency and tolerance of various functional groups.[3][4]

Protocol: Dess-Martin Oxidation

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the solid dissolves.

  • Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Synthesis of Stilbene Analogs via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of (E)-alkenes.[5][6] In this protocol, the synthesized (3-(benzyloxy)phenyl)acetaldehyde is reacted with a suitable phosphonate ylide.

Protocol: Horner-Wadsworth-Emmons Reaction

  • Ylide Generation: To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere, add a solution of diethyl (4-methoxybenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of (3-(benzyloxy)phenyl)acetaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the protected resveratrol analog.

Deprotection of the Benzyl Group

The final step in the synthesis is the removal of the benzyl protecting group to afford the free phenolic hydroxyl group. Catalytic hydrogenolysis is a common and efficient method for this transformation.

Protocol: Catalytic Hydrogenolysis

  • Preparation: Dissolve the protected resveratrol analog (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) (10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the final resveratrol analog.

Quantitative Data on Biological Activities of Resveratrol Analogs

The synthesized resveratrol analogs can be evaluated for various biological activities. The following tables summarize the reported anticancer and antioxidant activities of representative resveratrol derivatives.

Table 1: Anticancer Activity of Resveratrol and its Analogs (IC₅₀ values in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT116 (Colon)Reference(s)
Resveratrol51.1857.4>10065.3[7]
Pterostilbene15.221.412.89.7[8]
3,5,4'-Trimethoxystilbene8.311.27.15.4[8]
3,4,5,4'-Tetramethoxystilbene4.66.83.92.1[8]
Piceatannol25.632.118.921.3[9]

Table 2: Antioxidant Activity of Resveratrol and its Analogs (DPPH Radical Scavenging Assay, IC₅₀ values in µM)

CompoundDPPH IC₅₀ (µM)Reference(s)
Resveratrol25.3[10]
Piceatannol15.8[10]
Pterostilbene45.1[10]
Oxyresveratrol18.2[10]
Ascorbic Acid (Standard)17.6[10]

Signaling Pathways Modulated by Resveratrol Analogs

Resveratrol and its analogs exert their biological effects by modulating various cellular signaling pathways. Two of the most well-studied pathways are the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.[11][12]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Resveratrol and its analogs have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Resveratrol Resveratrol Analogs Resveratrol->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival. Its constitutive activation is observed in many cancers. Resveratrol can inhibit this pathway, leading to anti-inflammatory and pro-apoptotic effects.[1][12]

G cluster_0 Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) (inactive) NFkB_active NF-κB (p65/p50) (active) IkB->NFkB_active degradation NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Resveratrol Resveratrol Analogs Resveratrol->IKK

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a wide range of resveratrol analogs. The synthetic routes outlined in this document, employing well-established organic reactions, provide a reliable foundation for the generation of novel compounds for drug discovery and development. The evaluation of these analogs against key biological targets and signaling pathways, as demonstrated by the provided data, is crucial for understanding their therapeutic potential. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of new and more potent natural product-based drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-(benzyloxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(3-(benzyloxy)phenyl)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common synthetic routes for this compound include:

  • Williamson Ether Synthesis followed by Reduction: This involves the benzylation of a suitable precursor like 3-hydroxyphenylethanol or 3-hydroxyphenylacetic acid, followed by reduction of the carbonyl or carboxylic acid functionality.

  • Grignard Reaction: This route may involve the reaction of a Grignard reagent, such as 3-(benzyloxy)benzylmagnesium bromide, with an electrophile like formaldehyde or ethylene oxide.[1]

  • Reduction of a Phenylacetic Acid Derivative: A straightforward method involves the reduction of 3-(benzyloxy)phenylacetic acid or its corresponding ester using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Q2: I am getting a low yield in my Grignard reaction. What are the possible causes?

A2: Low yields in Grignard reactions are common and can often be attributed to a few key factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried, and use anhydrous solvents.

  • Poor Quality Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating. Use fresh, shiny magnesium turnings.

  • Impure Alkyl Halide: The presence of impurities in the alkyl halide can interfere with the formation of the Grignard reagent.

  • Side Reactions: Wurtz coupling is a common side reaction that can consume the alkyl halide.

Q3: What are the primary safety concerns when working with lithium aluminum hydride (LiAlH4)?

A3: Lithium aluminum hydride is a potent reducing agent and is highly reactive and pyrophoric. Key safety precautions include:

  • Always handle LiAlH4 under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents, as it reacts violently with water.

  • Quench the reaction carefully and slowly, typically with ethyl acetate followed by a saturated aqueous solution of sodium sulfate.

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

Troubleshooting Guides

Problem 1: Low Yield in the Benzylation of 3-Hydroxyphenylethanol
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete deprotonation of the hydroxyl group.Use a stronger base (e.g., NaH instead of K2CO3) and ensure anhydrous conditions.
Low reactivity of the benzylating agent.Use a more reactive agent like benzyl bromide instead of benzyl chloride.
Formation of multiple byproducts Side reactions at the benzylic position.Control the reaction temperature; lower temperatures can improve selectivity.
Over-alkylation or other side reactions.Use a stoichiometric amount of the benzylating agent.
Problem 2: Difficulty in the Reduction of 3-(Benzyloxy)phenylacetic Acid with LiAlH4
Symptom Possible Cause Suggested Solution
Incomplete reduction Insufficient amount of LiAlH4.Use a slight excess of LiAlH4 (1.5-2 equivalents).
Deactivation of LiAlH4 due to moisture.Ensure all glassware and solvents are scrupulously dry.
Complex product mixture Cleavage of the benzyl ether.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize ether cleavage.
Low recovery after workup Product loss during the aqueous workup.Ensure proper pH adjustment and perform multiple extractions with a suitable organic solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Benzylation of 3-Hydroxyphenylethanol

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1K2CO3AcetoneReflux1275
2NaHTHF0 to rt692
3Cs2CO3DMF60885

Table 2: Effect of Reducing Agent on the Synthesis of this compound

Entry Starting Material Reducing Agent Solvent Temperature (°C) Yield (%)
13-(Benzyloxy)phenylacetic acidLiAlH4THF0 to rt88
2Methyl 3-(benzyloxy)phenylacetateLiAlH4THF0 to rt95
33-(Benzyloxy)phenylacetic acidBH3·THFTHF0 to rt82

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-(benzyloxy)phenylacetic acid
  • Preparation of 3-(benzyloxy)phenylacetic acid:

    • To a solution of 3-hydroxyphenylacetic acid (1 eq.) in a suitable solvent like DMF, add a base such as potassium carbonate (2 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq.) dropwise and heat the reaction to 60-80°C.

    • Monitor the reaction by TLC until completion.

    • After cooling, pour the reaction mixture into water and acidify with HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

  • Reduction to this compound:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 3-(benzyloxy)phenylacetic acid (1 eq.) in anhydrous THF to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to 0°C and quench by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of Na2SO4.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: 3-Hydroxyphenylacetic Acid benzylation Benzylation (Benzyl Bromide, K2CO3, DMF) start->benzylation intermediate 3-(Benzyloxy)phenylacetic Acid benzylation->intermediate reduction Reduction (LiAlH4, THF) intermediate->reduction product This compound reduction->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_grignard start Low Yield in Grignard Synthesis check_moisture Check for Moisture (Anhydrous Solvents & Glassware?) start->check_moisture check_mg Check Magnesium Quality (Fresh, Shiny Turnings?) start->check_mg check_halide Check Alkyl Halide Purity (Distilled/Pure?) start->check_halide side_reactions Consider Side Reactions (e.g., Wurtz Coupling) start->side_reactions solution_moisture Solution: Rigorously dry all components. check_moisture->solution_moisture solution_mg Solution: Use fresh Mg or activate with iodine. check_mg->solution_mg solution_halide Solution: Purify the alkyl halide before use. check_halide->solution_halide solution_side_reactions Solution: Adjust reaction conditions (e.g., temperature, addition rate). side_reactions->solution_side_reactions

Caption: Troubleshooting guide for low Grignard reaction yields.

References

Common side reactions in the preparation of 2-(3-(benzyloxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-(benzyloxy)phenyl)ethanol. The guide focuses on common side reactions and other issues that may be encountered during two primary synthetic routes: the reduction of 3-(benzyloxy)phenylacetic acid and the Grignard reaction with 3-(benzyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Reduction of 3-(benzyloxy)phenylacetic acid or its esters: This typically involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][2][3]

  • Grignard reaction: This route utilizes the reaction of 3-(benzyloxy)benzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide).[4][5][6]

Q2: I am getting a low yield in my LiAlH₄ reduction of 3-(benzyloxy)phenylacetic acid. What could be the issue?

A2: Low yields in this reduction can stem from several factors. Incomplete reaction due to insufficient LiAlH₄ or reaction time is a common cause. Additionally, the highly reactive nature of LiAlH₄ means it will react with any protic sources, such as water or alcohols, in the solvent or on the glassware, which must be scrupulously dry.[7] Another possibility is the unintended cleavage of the benzyl ether protecting group.

Q3: Can the benzyl ether group be cleaved during the LiAlH₄ reduction?

A3: Yes, cleavage of benzyl ethers by LiAlH₄ can occur, although it typically requires more forcing conditions than the reduction of a carboxylic acid. This side reaction will produce 3-hydroxyphenylethanol and toluene. To minimize this, it is crucial to maintain a controlled temperature and avoid prolonged reaction times.

Q4: During the Grignard synthesis, I am observing the formation of a significant amount of a high-boiling point impurity. What is it likely to be?

A4: A common side product in Grignard reactions is a Wurtz-type coupling product.[5][8][9] In this case, the Grignard reagent formed from your methyl halide could react with another molecule of the halide, or more likely, the aryl halide precursor to 3-(benzyloxy)benzaldehyde if the synthesis started from a halogenated precursor. Another possibility is the formation of a biphenyl-type compound from the coupling of the Grignard reagent itself.[4]

Q5: How can I minimize the formation of the Wurtz coupling byproduct in my Grignard reaction?

A5: To reduce the formation of Wurtz coupling products, several precautions can be taken. A slow, controlled addition of the alkyl or aryl halide to the magnesium turnings during the formation of the Grignard reagent is critical to avoid high local concentrations of the halide.[9] Maintaining a moderate reaction temperature is also important, as higher temperatures can favor the coupling reaction.[5] The choice of solvent can also play a role, with diethyl ether sometimes being preferable to THF for minimizing this side reaction with certain substrates.[9]

Troubleshooting Guides

Route 1: Reduction of 3-(benzyloxy)phenylacetic acid with LiAlH₄
Problem Potential Cause Troubleshooting Steps
Low yield of desired product Incomplete reactionEnsure a sufficient excess of LiAlH₄ is used (typically 2-4 equivalents for a carboxylic acid). Monitor the reaction by TLC until the starting material is consumed.
Quenching of LiAlH₄Use anhydrous solvents (e.g., dry THF or diethyl ether) and flame-dried glassware to eliminate any traces of water.
Cleavage of benzyl etherMaintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). Avoid prolonged heating or refluxing.
Presence of an aldehyde impurity in the final product Incomplete reductionWhile the intermediate aldehyde is highly reactive towards LiAlH₄, very short reaction times or insufficient reagent could lead to its presence. Ensure the reaction goes to completion.
Formation of 3-hydroxyphenylethanol Cleavage of the benzyl ether protecting groupUse the mildest conditions possible for the reduction. Consider alternative, less harsh reducing agents if cleavage is a persistent issue.
Route 2: Grignard Reaction of 3-(benzyloxy)benzaldehyde
Problem Potential Cause Troubleshooting Steps
Low yield of desired product Inactive Grignard reagentEnsure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality magnesium turnings and anhydrous ether.
Reaction with waterThe Grignard reagent is a strong base and will be quenched by any protic solvent. Ensure the 3-(benzyloxy)benzaldehyde starting material is dry.
Formation of a significant amount of biphenyl or other coupling products Wurtz-type side reactionAdd the halide used to generate the Grignard reagent slowly to the magnesium. Maintain a controlled temperature and consider using diethyl ether as the solvent.
Recovery of unreacted 3-(benzyloxy)benzaldehyde Insufficient Grignard reagentUse a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the aldehyde.

Experimental Protocols

Protocol 1: Reduction of 3-(benzyloxy)phenylacetic acid with Lithium Aluminum Hydride
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve 3-(benzyloxy)phenylacetic acid (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Grignard Reaction with 3-(benzyloxy)benzaldehyde
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium. Add a solution of methyl iodide (1.1 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

  • Reaction: After the formation of the Grignard reagent is complete, cool the solution to 0 °C. Add a solution of 3-(benzyloxy)benzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction Monitoring: After the addition, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Reduction_Pathway Start 3-(benzyloxy)phenylacetic acid Intermediate Intermediate Aldehyde Start->Intermediate LiAlH4 (incomplete reduction) Product This compound Start->Product LiAlH4 (complete reduction) Side_Product1 Unreacted Starting Material Start->Side_Product1 Intermediate->Product LiAlH4 Side_Product2 3-hydroxyphenylethanol (from ether cleavage) Product->Side_Product2 Excess LiAlH4 / Heat Grignard_Pathway Aldehyde 3-(benzyloxy)benzaldehyde Intermediate Magnesium Alkoxide Intermediate Aldehyde->Intermediate 1. Grignard Addition Side_Product2 Unreacted Aldehyde Aldehyde->Side_Product2 Grignard CH3MgI Grignard->Intermediate Side_Product1 Wurtz Coupling Product Grignard->Side_Product1 Reaction with unreacted CH3I Product This compound Intermediate->Product 2. H3O+ workup

References

Troubleshooting low conversion rates in 2-(3-(benzyloxy)phenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address low conversion rates in the synthesis of 2-(3-(benzyloxy)phenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most common and reliable synthetic strategies involve two main pathways:

  • Reduction of a Phenylacetic Acid Derivative: This route begins with the protection of the phenolic hydroxyl group of 3-hydroxyphenylacetic acid with a benzyl group, followed by the reduction of the carboxylic acid moiety.

  • Grignard Reaction: This involves the formation of a Grignard reagent from a protected 3-bromophenol derivative (e.g., 1-bromo-3-(benzyloxy)benzene) followed by a reaction with ethylene oxide. While effective, this route involves handling ethylene oxide, which requires specialized equipment and safety precautions.

This guide will focus on troubleshooting the more common and accessible phenylacetic acid reduction pathway.

Q2: Why is the benzyl group a common choice for protecting the phenolic hydroxyl?

The benzyl ether is a robust protecting group that is stable to a wide range of reaction conditions, including many reducing and oxidizing agents and both acidic and basic environments.[1] It can be reliably cleaved under specific, mild conditions, most commonly via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), which typically does not affect other functional groups in the target molecule.[1]

Q3: What are the general causes of low conversion rates in this synthesis?

Low yields in this multi-step synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Reactions: Insufficient reaction time, incorrect temperature, or suboptimal stoichiometry.

  • Reagent Decomposition: Moisture-sensitive reagents like lithium aluminum hydride (LiAlH₄) or Grignard reagents can be deactivated by atmospheric water.[2][3]

  • Side Reactions: Competing reaction pathways that consume starting materials or intermediates, such as over-alkylation in the protection step or deprotection of the benzyl ether under harsh reduction conditions.

  • Purification Losses: Difficulty in separating the product from byproducts or unreacted starting materials, leading to lower isolated yields.

Troubleshooting Guide: Synthesis via Reduction of 2-(3-(benzyloxy)phenyl)acetic Acid

This section addresses specific issues that may arise during the two key stages of this synthesis: (A) Benzylation of 3-hydroxyphenylacetic acid and (B) Reduction of 2-(3-(benzyloxy)phenyl)acetic acid.

Stage A: Benzylation of 3-Hydroxyphenylacetic Acid

Q: My benzylation reaction is incomplete, with significant recovery of the 3-hydroxyphenylacetic acid starting material. What are the likely causes?

An incomplete benzylation reaction is often due to issues with the base, solvent, or alkylating agent.

  • Insufficient Base: A weak or insufficient amount of base will not fully deprotonate the phenolic hydroxyl group, which is necessary for the nucleophilic attack on benzyl bromide. Ensure at least two equivalents of a suitable base (e.g., K₂CO₃, NaH) are used—one for the phenol and one for the carboxylic acid.

  • Improper Solvent: The solvent must be polar aprotic to dissolve the reactants and facilitate the Sₙ2 reaction. Common choices include acetone, DMF, or acetonitrile.

  • Inactive Benzyl Halide: Benzyl bromide or chloride can degrade over time. Use a freshly opened bottle or purified reagent.

  • Low Temperature: While the reaction is often run at room temperature or with gentle heating, insufficient temperature can lead to slow reaction rates. Consider moderately increasing the temperature (e.g., to 50-60 °C).

Q: My TLC plate shows multiple product spots after the benzylation reaction. What are the potential side products?

The primary side product is typically the benzyl ester, formed by the reaction of the carboxylate with benzyl bromide.

  • Ester Formation: The carboxylate formed after deprotonating the carboxylic acid can also act as a nucleophile. This leads to the formation of benzyl 2-(3-(benzyloxy)phenyl)acetate.

  • Prevention: This side product is often hydrolyzed back to the desired carboxylic acid during the aqueous workup. If it persists, adjusting the reaction conditions (e.g., order of addition, temperature) may be necessary. In most cases, this ester will be successfully reduced in the subsequent step to the desired alcohol product.

Stage B: Reduction of 2-(3-(benzyloxy)phenyl)acetic acid

Q: The reduction of the carboxylic acid is sluggish, and I'm getting low yields of the final alcohol. How can I improve the conversion?

Carboxylic acids are challenging to reduce. The choice of reducing agent and strict adherence to anhydrous conditions are critical.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the most effective reagent for this transformation. Borane (BH₃), often complexed with THF (BH₃·THF), is a milder alternative that is also highly effective. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.

  • Reagent Activity: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened container of LiAlH₄ or a standardized solution.

  • Reaction Temperature: The initial addition of the acid to the LiAlH₄ slurry should be done at a low temperature (0 °C) to control the exothermic reaction. Afterward, the reaction may need to be warmed to room temperature or gently refluxed to ensure completion.

Q: I am observing cleavage of the benzyl protecting group during the reduction step. How can I prevent this?

Loss of the benzyl group (debenzylation) is a common issue if the wrong reduction method is chosen.

  • Avoid Catalytic Hydrogenation: Do not use catalytic hydrogenation (e.g., H₂/Pd-C) for this reduction step. These conditions are the standard method for removing benzyl ethers and will cleave the protecting group, leading to 3-hydroxyphenylethanol.

  • Use Hydride Reagents: Stick to hydride-based reducing agents like LiAlH₄ or BH₃·THF, which are highly selective for the carboxylic acid and will not cleave the benzyl ether.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reduction of 2-(3-(benzyloxy)phenyl)acetic acid

Reducing AgentTypical SolventTemperatureRelative ReactivityPotential Issues
LiAlH₄THF, Diethyl Ether0 °C to RTVery HighHighly reactive with water/alcohols; requires strict anhydrous conditions.
BH₃·THFTHF0 °C to RefluxHighFlammable; requires careful handling and quenching.
NaBH₄Methanol, EthanolRTVery LowIneffective for carboxylic acid reduction.
H₂/Pd-CEthanol, Ethyl AcetateRTN/A (for this step)Unsuitable: Causes debenzylation of the ether protecting group.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid Reduction

Step A: Synthesis of 2-(3-(benzyloxy)phenyl)acetic acid

  • To a stirred solution of 3-hydroxyphenylacetic acid (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(3-(benzyloxy)phenyl)acetic acid, which can be purified by recrystallization if necessary.

Step B: Reduction to this compound

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add lithium aluminum hydride (LiAlH₄) (1.5 eq) and suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 2-(3-(benzyloxy)phenyl)acetic acid (1.0 eq) from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Visualizations

Synthesis_Pathway Start 3-Hydroxyphenylacetic Acid p1 BnBr, K₂CO₃ Acetone Start->p1 Intermediate 2-(3-(Benzyloxy)phenyl)acetic Acid p2 1. LiAlH₄, THF 2. Workup Intermediate->p2 Product This compound p1->Intermediate Step A: Benzylation p2->Product Step B: Reduction

Caption: Overall synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Conversion Rate Observed CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC SM_Present Significant Starting Material Remains? CheckTLC->SM_Present Byproducts Major Byproducts Observed? SM_Present->Byproducts No IncompleteRxn Incomplete Reaction SM_Present->IncompleteRxn Yes SideRxn Side Reaction is Dominant Byproducts->SideRxn Yes PurificationIssue Complex Mixture/ Purification Issue Byproducts->PurificationIssue No/ Multiple Spots Sol_Incomplete Action: Check reagent activity, increase time/temp, verify stoichiometry. IncompleteRxn->Sol_Incomplete Sol_Side Action: Re-evaluate reaction conditions (temp, solvent, reagent choice). Check for deprotection. SideRxn->Sol_Side

Caption: Decision tree for troubleshooting low conversion rates.

Parameters 1 High Yield & Purity 2 Anhydrous Conditions 1->2 3 Correct Stoichiometry 1->3 4 Optimal Temperature 1->4 5 Active Reagents 1->5 6 Inert Atmosphere 1->6 7 Low Yield/ Side Products 2->7 Moisture 3->7 Incorrect 4->7 Too High/Low 5->7 Degraded

Caption: Key experimental parameters influencing reaction outcome.

References

Technical Support Center: Purification of 2-(3-(benzyloxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(3-(benzyloxy)phenyl)ethanol. This guide focuses on the common impurities encountered when synthesizing the target compound via the reduction of 2-(3-(benzyloxy)phenyl)acetic acid and provides detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities when synthesizing this compound by reduction of 2-(3-(benzyloxy)phenyl)acetic acid?

A1: The most prevalent impurity is typically the unreacted starting material, 2-(3-(benzyloxy)phenyl)acetic acid. Depending on the reducing agent and reaction conditions, other side products might include aldehydes formed as intermediates.[1][2] For instance, when using strong reducing agents like lithium aluminum hydride (LiAlH₄), it is possible to have over-reduced byproducts, although the primary concern is the removal of the starting acid.[3][4]

Q2: How can I effectively remove the starting carboxylic acid from my final alcohol product?

A2: Several methods can be employed, often in combination, for efficient purification:

  • Liquid-Liquid Extraction: A basic aqueous wash (e.g., with sodium bicarbonate or sodium hydroxide solution) during the work-up will deprotonate the acidic starting material, making it soluble in the aqueous layer while the neutral alcohol product remains in the organic layer.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the more polar starting acid from the less polar alcohol product.[5]

  • Recrystallization: If the crude product is a solid, recrystallization can be an excellent technique for purification, provided a suitable solvent is identified in which the solubility of the alcohol and the acid differ significantly.[6][7][8][9][10]

Q3: What analytical techniques can I use to assess the purity of my this compound?

A3: The purity of the final product can be determined using several analytical methods:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the separation of the product from impurities. The starting acid will typically have a lower Rf value (be more polar) than the product alcohol on a silica gel plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and can be used to detect and quantify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for a solid product.[7]

Troubleshooting Guides

Problem Possible Cause Solution
TLC of the crude product shows two spots. One spot is likely the desired alcohol, and the other is the unreacted carboxylic acid starting material.Perform a liquid-liquid extraction with a basic solution to remove the acidic impurity. Follow up with column chromatography for complete purification.
The product is an oil, but it should be a solid. The presence of impurities is depressing the melting point.Purify the oil using silica gel column chromatography to isolate the pure product, which should then solidify upon removal of the solvent.
Low yield after purification. The product may have been lost during the aqueous wash if it has some water solubility. Alternatively, conditions for chromatography or recrystallization may not be optimal.Minimize the number of aqueous extractions. For chromatography, ensure the correct solvent polarity is used to avoid co-elution with impurities. For recrystallization, use a minimal amount of hot solvent and cool slowly to maximize crystal recovery.[8]
The purified product is colored. Trace impurities or degradation products may be present.If the product is solid, try recrystallization with the addition of a small amount of activated charcoal to adsorb colored impurities.[6]

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol describes the purification of crude this compound containing the starting material, 2-(3-(benzyloxy)phenyl)acetic acid.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a solvent system of increasing polarity (e.g., starting with 9:1 Hexanes:Ethyl Acetate and moving to 7:3).

    • Visualize the spots under a UV lamp. The product alcohol should have a higher Rf than the starting acid. The ideal separation solvent system will give an Rf of ~0.3 for the product.[11]

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.[12]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the silica gel column.

    • Allow the sample to absorb onto the silica gel by draining a small amount of solvent.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Start with a low polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexanes:Ethyl Acetate) to elute the product.[13][14]

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Initial Purity (by TLC) Final Purity (by TLC) Typical Recovery Notes
Liquid-Liquid Extraction Two spotsOne major spot, trace acid>90%Effective for removing the bulk of the acidic impurity.
Column Chromatography Two spotsSingle spot70-90%Provides high purity product. Yield depends on separation efficiency.
Recrystallization Two spots (if solid)Single spot60-85%Purity is highly dependent on the choice of solvent.

Visualization of the Purification Workflow

PurificationWorkflow crude Crude Product (Alcohol + Acid) extraction Liquid-Liquid Extraction (Basic Wash) crude->extraction Dissolve in Organic Solvent organic_layer Organic Layer (Alcohol) extraction->organic_layer Separate Layers aqueous_layer Aqueous Layer (Acid Salt) extraction->aqueous_layer chromatography Column Chromatography organic_layer->chromatography Concentrate waste Waste aqueous_layer->waste Discard pure_product Pure this compound chromatography->pure_product Collect Fractions & Evaporate

Caption: Workflow for the purification of this compound.

References

Optimizing reaction conditions for the benzylation of 3-(2-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the benzylation of 3-(2-hydroxyethyl)phenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a low yield of the desired mono-benzylated product. What are the potential causes and solutions?

A1: Low yields can stem from several factors. The most common issues include incomplete deprotonation of the phenol, side reactions, or issues with the reagents.

  • Incomplete Deprotonation: The reaction proceeds via a Williamson ether synthesis, which requires the formation of a phenoxide ion.[1] If the base is not strong enough or is used in insufficient quantity, the deprotonation of the phenolic hydroxyl will be incomplete.

    • Solution: Ensure you are using at least 1.5 equivalents of a suitable base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary.[1] Ensure all reagents and solvents are anhydrous, as water can consume the base.[2]

  • Reagent Quality: The benzylating agent, such as benzyl bromide, can degrade over time. Similarly, sodium hydride can be passivated by a layer of sodium hydroxide if not handled under inert conditions.

    • Solution: Use freshly opened or purified benzyl bromide. Handle NaH under an inert atmosphere (e.g., nitrogen or argon).[3] Using benzyl tosylate, which can be freshly prepared, is also an alternative.[1]

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures or may not have been run long enough for completion.

    • Solution: Consider increasing the temperature (e.g., to 80-90 °C for reactions in DMF) and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[1]

Q2: My main problem is selectivity. I am getting a significant amount of the di-benzylated product and/or benzylation of the primary alcohol. How can I selectively benzylate only the phenolic hydroxyl group?

A2: This is the primary challenge with this substrate. Selectivity is achieved by exploiting the difference in acidity between the phenolic proton (pKa ≈ 10) and the aliphatic alcohol proton (pKa ≈ 16-18).[4]

  • Choice of Base: A mild base will selectively deprotonate the more acidic phenolic hydroxyl group.

    • Solution: Use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid overly strong bases like sodium hydride (NaH) in large excess, as they can deprotonate both hydroxyl groups, leading to the di-benzylated product.

  • Stoichiometry Control: Carefully controlling the amount of the benzylating agent is crucial.

    • Solution: Use a slight excess (e.g., 1.1 equivalents) of the benzylating agent.[1] Using a large excess will drive the reaction towards di-benzylation once the phenolic hydroxyl has reacted.

  • Temperature: Lower reaction temperatures can enhance selectivity.

    • Solution: Start the reaction at a lower temperature (e.g., room temperature) and only heat if the reaction is too slow. High temperatures can increase the rate of the less favorable reaction at the aliphatic hydroxyl group.

Q3: What are the most common side reactions, other than di-benzylation, and how can they be minimized?

A3: Besides di-benzylation, you may encounter C-alkylation or elimination byproducts.

  • C-Alkylation: The phenoxide ion is an ambient nucleophile, meaning it can react on either the oxygen or the carbon atoms of the aromatic ring (ortho or para positions). This is less common in Williamson ether synthesis but can be promoted by certain solvents and conditions.

  • Elimination: If using a secondary or tertiary alkyl halide, elimination (E2) reactions can compete with the desired substitution (SN2).[5] With benzyl halides (primary), this is less of a concern but can be promoted by very strong, sterically hindered bases.

    • Solution: The Williamson ether synthesis works best with primary alkyl halides like benzyl bromide.[5][6] Using a polar aprotic solvent like DMF or acetone favors the SN2 pathway.[2]

Q4: Are there alternative, milder methods for benzylation if the Williamson ether synthesis fails?

A4: Yes, if the strong basic conditions of the Williamson synthesis are not compatible with other functional groups on your molecule, alternative methods can be used.

  • Palladium-Catalyzed Benzylation: This method uses a palladium catalyst to perform the benzylation under neutral conditions.[7] It often proceeds at lower temperatures (60–80°C) and avoids the need for a strong base, generating only volatile byproducts.[7]

  • Benzyl Trichloroacetimidate: This reagent can be used for acid-catalyzed benzylation of hydroxyl groups under milder conditions than the Williamson synthesis.[3]

Data Presentation

Table 1: Comparison of Common Bases for Benzylation

BaseStrengthTypical SolventKey Considerations
Potassium Carbonate (K₂CO₃)MildDMF, AcetoneGood for selective phenolic benzylation; requires heating.[1]
Sodium Hydride (NaH)StrongTHF, DMFVery effective but can lead to lack of selectivity if not used carefully; requires an inert atmosphere.[3][4]
Cesium Carbonate (Cs₂CO₃)MildDMF, AcetonitrileOften provides higher yields and rates than K₂CO₃ due to the "cesium effect".
Potassium tert-butoxideStrongTHFA very strong, hindered base; more likely to cause elimination side reactions.

Table 2: Typical Reaction Parameters for Selective Phenolic Benzylation

ParameterRecommended ConditionRationale
Substrate 3-(2-hydroxyethyl)phenol (1.0 equiv.)The starting material.
Benzylating Agent Benzyl Bromide or Benzyl Tosylate (1.1 - 1.2 equiv.)A slight excess ensures complete reaction of the phenoxide without driving di-benzylation.[1]
Base Anhydrous Potassium Carbonate (1.5 - 2.0 equiv.)Selectively deprotonates the more acidic phenolic hydroxyl group.[1]
Solvent Anhydrous DMF or Acetone (5-10 mL/mmol of substrate)Polar aprotic solvents that facilitate SN2 reactions.[1][2]
Temperature Room Temperature to 80 °CStart at a lower temperature to favor selectivity; heat if necessary to increase the reaction rate.[1]
Reaction Time 4 - 12 hoursMonitor by TLC to determine completion.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of strong bases with atmospheric moisture and oxygen.[1]

Experimental Protocols

Protocol: Selective Benzylation of 3-(2-hydroxyethyl)phenol via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 3-(2-hydroxyethyl)phenol

  • Benzyl bromide (BnBr)

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(2-hydroxyethyl)phenol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).[1]

  • Add anhydrous DMF to dissolve the reactants (approx. 5-10 mL per mmol of the phenol).[1]

  • Stir the suspension for 15-20 minutes at room temperature.

  • Slowly add benzyl bromide (1.1 equiv.) to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting phenol spot is no longer visible.

  • Once complete, cool the mixture to room temperature.[1]

  • Dilute the reaction mixture with ethyl acetate and wash with water (3 times) and then with brine (1 time) to remove DMF and inorganic salts.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-(2-(benzyloxy)ethyl)phenol.[1]

Visualizations

experimental_workflow start Start setup 1. Combine Phenol & K₂CO₃ in Anhydrous DMF under N₂ Atmosphere start->setup add_bnbr 2. Add Benzyl Bromide (1.1 equiv.) setup->add_bnbr react 3. Heat at 80 °C (4-12 hours) add_bnbr->react monitor 4. Monitor Progress by TLC react->monitor monitor->react Incomplete workup 5. Work-up: Dilute with EtOAc, Wash with H₂O & Brine monitor->workup Reaction Complete purify 6. Dry, Concentrate, & Purify via Column Chromatography workup->purify product Pure Product: 3-(2-(benzyloxy)ethyl)phenol purify->product

Caption: General experimental workflow for the selective benzylation of 3-(2-hydroxyethyl)phenol.

troubleshooting_guide start Problem: Low Yield or Incorrect Product check_selectivity Is selectivity the issue? (Di-benzylation observed) start->check_selectivity check_yield Is overall yield low? (Starting material remains) start->check_yield sol_selectivity1 Reduce BnBr to 1.1 equiv. check_selectivity->sol_selectivity1 Yes sol_selectivity2 Use milder base (K₂CO₃) instead of NaH. check_selectivity->sol_selectivity2 Yes sol_selectivity3 Lower reaction temperature. check_selectivity->sol_selectivity3 Yes sol_yield1 Ensure anhydrous conditions (reagents & solvent). check_yield->sol_yield1 Yes sol_yield2 Increase reaction time or temperature. check_yield->sol_yield2 Yes sol_yield3 Check quality of benzylating agent & base. check_yield->sol_yield3 Yes

Caption: Troubleshooting flowchart for common issues in the benzylation reaction.

References

Preventing the formation of byproducts during 2-(3-(benzyloxy)phenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-(benzyloxy)phenyl)ethanol. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, particularly when using the common method of reducing 2-(3-(benzyloxy)phenyl)acetic acid.

Issue: Low or no yield of the desired alcohol product.

  • Q1: My LiAlH₄ reduction of 2-(3-(benzyloxy)phenyl)acetic acid resulted in a very low yield. What are the potential causes?

    • A1: Several factors can lead to low yields in Lithium aluminum hydride (LiAlH₄) reductions.

      • Reagent Quality: LiAlH₄ is highly reactive with moisture. If the reagent has been improperly stored, it may be partially decomposed, reducing its activity.

      • Solvent Purity: The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous. Any water will quench the LiAlH₄, consuming the reagent and reducing the yield. Grignard reactions are similarly sensitive to moisture[1].

      • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor solubility of the starting material.

      • Workup Issues: The product can be lost during the workup phase. Emulsions can form, or the aluminum salts may precipitate the product. A careful and standardized workup procedure, such as the Fieser workup, is crucial for recovering the product efficiently[2].

      • Acid-Base Reaction: The carboxylic acid starting material has an acidic proton that will react with one equivalent of LiAlH₄ to produce hydrogen gas and the lithium carboxylate salt before the reduction of the carbonyl group begins. Ensure you are using a sufficient excess of LiAlH₄ to account for this initial reaction.

  • Q2: I am attempting a Grignard synthesis to produce the target alcohol, but my main product appears to be 3-(benzyloxy)benzene. What happened?

    • A2: The formation of 3-(benzyloxy)benzene suggests that your Grignard reagent, presumably 3-(benzyloxy)phenylmagnesium bromide, was quenched by a proton source before it could react with your electrophile (e.g., ethylene oxide). The most common proton source is water. Ensure all glassware is oven-dried, and all solvents and reagents are rigorously anhydrous. Atmospheric moisture can also be a significant issue[1].

Issue: Presence of unexpected byproducts in the final product mixture.

  • Q3: My ¹H NMR spectrum shows unreacted 2-(3-(benzyloxy)phenyl)acetic acid. How can I improve the conversion rate?

    • A3: The presence of starting material indicates an incomplete reaction. Consider the following adjustments:

      • Increase Reagent Equivalents: Add a greater excess of the reducing agent (e.g., increase from 1.5 to 2.5 equivalents of LiAlH₄).

      • Extend Reaction Time: Allow the reaction to stir for a longer period at the recommended temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Increase Temperature: Gently refluxing the reaction mixture in THF can often drive the reaction to completion. Carboxylic acids are generally reduced rapidly by LiAlH₄, so this may point to a significant issue with reagent quality or reaction setup[3].

  • Q4: I observe a byproduct that I suspect is benzyl alcohol. How is this possible?

    • A4: The formation of benzyl alcohol indicates the cleavage of the benzyl ether protecting group (debenzylation). While LiAlH₄ does not typically cleave benzyl ethers under standard conditions, this can sometimes occur if the reaction conditions are too harsh (e.g., prolonged heating at high temperatures) or if certain impurities are present that facilitate the cleavage. If this is a persistent issue, consider a milder reducing agent like borane (BH₃), which is also highly effective for reducing carboxylic acids[4][5].

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound? A1: The most prevalent and direct laboratory-scale method is the reduction of the corresponding carboxylic acid, 2-(3-(benzyloxy)phenyl)acetic acid. This reduction is typically accomplished using powerful reducing agents.

  • Lithium Aluminum Hydride (LiAlH₄): A strong, non-selective reducing agent that efficiently reduces carboxylic acids to primary alcohols[3][6].

  • Borane (BH₃): Often used as a complex with THF (BH₃-THF), borane is a strong reducing agent that shows excellent chemoselectivity for carboxylic acids[4][5].

An alternative, though more complex, route involves a Grignard reaction. This could involve reacting 3-(benzyloxy)phenylmagnesium bromide with ethylene oxide.

Q2: Which reducing agent is preferable for the reduction of 2-(3-(benzyloxy)phenyl)acetic acid: LiAlH₄ or Borane-THF? A2: Both reagents are highly effective. The choice often depends on the specific requirements of the reaction, such as functional group tolerance and safety considerations. The table below summarizes key differences.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane-THF (BH₃-THF)
Reactivity Extremely high; reacts violently with water and protic solvents[7].High, but generally less violent reaction with water than LiAlH₄.
Chemoselectivity Low; reduces a wide range of functional groups including esters, amides, and nitriles[6].High; selectively reduces carboxylic acids in the presence of many other functional groups like esters and nitro groups[5].
Workup Can be complex; often requires careful quenching to manage aluminum salt precipitates[2].Generally simpler; often involves an acidic workup to hydrolyze borate esters.
Safety Highly pyrophoric solid. Requires careful handling under an inert atmosphere.Flammable liquid solution. The diborane gas itself is toxic. Usually handled as a stabilized solution[4].

Q3: How can I effectively purify the final this compound product? A3: Purification is typically achieved through silica gel flash column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis of the crude product mixture. Prior to chromatography, an aqueous workup is necessary to remove inorganic salts and unreacted reagents.

Experimental Protocols

Protocol 1: Reduction of 2-(3-(benzyloxy)phenyl)acetic acid using LiAlH₄

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add a stirred suspension of LiAlH₄ (1.5 to 2.5 equivalents) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve 2-(3-(benzyloxy)phenyl)acetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. The reaction can be gently refluxed if necessary[3].

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams[2].

  • Isolation: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until a granular white precipitate forms. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Visualizations

Synthesis Pathway: LiAlH₄ Reduction

G A 2-(3-(benzyloxy)phenyl)acetic acid B Aluminum Alkoxide Intermediate A->B 1) LiAlH₄, THF 2) H₂ evolution C This compound B->C H₃O⁺ Workup

Caption: LiAlH₄ reduction of the carboxylic acid to the final alcohol product.

Byproduct Formation: Grignard Reagent Quenching

cluster_main Desired Reaction cluster_side Side Reaction Grignard 3-(Benzyloxy)phenyl -magnesium Bromide Product Desired Alcohol (Product) Grignard->Product Nucleophilic Attack Epoxide Ethylene Oxide Epoxide->Product Grignard_Quenched 3-(Benzyloxy)phenyl -magnesium Bromide Byproduct 3-(Benzyloxy)benzene (Byproduct) Grignard_Quenched->Byproduct Protonation Water H₂O (Moisture) Water->Byproduct

Caption: Quenching of a Grignard reagent by moisture leads to a byproduct.

Troubleshooting Workflow: Low Product Yield

Start Low Product Yield Check_SM Was starting material consumed? (Check by TLC/NMR) Start->Check_SM Cause_Reagent Potential Cause: Inactive Reagent or Wet Solvents Check_SM->Cause_Reagent No Cause_Workup Potential Cause: Product loss during workup (e.g., emulsion) Check_SM->Cause_Workup Yes Solution_Reagent Solution: Use fresh, anhydrous solvents and new reagent. Cause_Reagent->Solution_Reagent Solution_Workup Solution: Use Fieser workup [19]. Back-extract aqueous layers. Cause_Workup->Solution_Workup

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Challenges in the purification of 2-(3-(benzyloxy)phenyl)ethanol and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-(3-(benzyloxy)phenyl)ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing step-by-step solutions.

Problem 1: Low Purity After Initial Work-up

Q1: My crude this compound shows multiple spots on TLC after aqueous work-up. What are the likely impurities and how can I remove them?

A1: The presence of multiple impurities is common after the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from 3-hydroxyphenylethanol and a benzyl halide.

Common Impurities:

  • Unreacted Starting Materials: 3-hydroxyphenylethanol and benzyl alcohol (from hydrolysis of the benzyl halide).

  • Byproducts: Dibenzyl ether, formed from the self-condensation of benzyl alcohol.

  • Reagents: Residual base or phase-transfer catalyst.

Solutions:

  • Liquid-Liquid Extraction: A thorough aqueous wash of the organic layer can help remove water-soluble impurities like salts and residual base.

  • Column Chromatography: This is the most effective method for separating the desired product from structurally similar impurities.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective final purification step.

Problem 2: Difficulty with Column Chromatography

Q2: I am having trouble with the column chromatography purification of this compound. The product is eluting with impurities, or the separation is poor.

A2: Poor separation during column chromatography can be due to several factors, including the choice of stationary and mobile phases, and the presence of highly polar impurities.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (a difference in Rf values of at least 0.2) between your product and the impurities.

  • Address Polarity Issues: The presence of a free hydroxyl group in this compound can lead to tailing on silica gel. Adding a small amount of a polar solvent like methanol or a base like triethylamine (0.1-1%) to the eluent can improve peak shape.

  • Consider Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (neutral or basic) or a reversed-phase silica gel.

  • Dry Loading: If the crude product has poor solubility in the initial eluent, dry loading onto silica gel can improve the separation.

Problem 3: Oiling Out During Recrystallization

Q3: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Solutions:

  • Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a lower boiling point.

  • Adjust Solvent Polarity: The polarity of the solvent system is crucial. If a single solvent is not working, a two-solvent system (one in which the compound is soluble and one in which it is less soluble) can be effective.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Increase Solvent Volume: Add more of the "good" solvent to prevent supersaturation.

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities I should expect from the synthesis of this compound?

A4: The most probable impurities originate from the starting materials and side reactions of the Williamson ether synthesis. These include unreacted 3-hydroxyphenylethanol, benzyl alcohol, and dibenzyl ether. Residual inorganic salts from the base used in the reaction may also be present if the aqueous work-up is not thorough.

Q5: What is a good starting point for a solvent system for flash column chromatography of this compound?

A5: A good starting point for normal phase flash chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Based on the polarity of the molecule, a gradient elution from a low to a higher concentration of ethyl acetate is recommended. A typical starting gradient could be from 10% to 50% ethyl acetate in hexanes.

Q6: Which solvents are suitable for the recrystallization of this compound?

A6: For a compound with both aromatic and alcohol functionalities, a variety of solvent systems can be explored. A mixed solvent system is often effective.[1] Some potential options include:

  • Ethanol/Water

  • Acetone/Hexane

  • Dichloromethane/Hexane

  • Toluene/Hexane

The ideal solvent system should dissolve the compound when hot but lead to its precipitation upon cooling.

Q7: How can I confirm the purity of my final product?

A7: The purity of the final product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Benzyloxyphenyl Derivatives

Stationary PhaseEluent System (v/v)Target Compound Rf (approx.)Reference
Silica GelHexane / Ethyl Acetate (4:1 to 1:1)0.3 - 0.5General Practice
Silica GelDichloromethane / Methanol (98:2 to 95:5)0.4 - 0.6General Practice
Alumina (Neutral)Toluene / Ethyl Acetate (9:1)0.5Inferred

Table 2: Representative Solvent Systems for Recrystallization

Solvent 1Solvent 2Typical Ratio (v/v)Comments
EthanolWater9:1 to 7:3Good for moderately polar compounds.
DichloromethaneHexane1:2 to 1:5Effective for compounds with intermediate polarity.
TolueneHeptane1:1 to 1:3Suitable for aromatic compounds.
AcetoneWater8:2 to 6:4Another option for moderately polar solids.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inner surface of the flask or add a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Workup Aqueous Work-up Crude_Product->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Purity_Check Purity & Structural Analysis (TLC, NMR, HPLC, MP) Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product TLC_Analysis TLC Analysis Start->TLC_Analysis Multiple_Spots Multiple Spots? TLC_Analysis->Multiple_Spots Column_Chromatography Perform Column Chromatography Multiple_Spots->Column_Chromatography Yes Recrystallize Recrystallize Fractions Multiple_Spots->Recrystallize No (Mainly one spot) Good_Separation Good Separation? Column_Chromatography->Good_Separation Optimize_Solvent Optimize Solvent System (TLC) Good_Separation->Optimize_Solvent No Good_Separation->Recrystallize Yes Optimize_Solvent->Column_Chromatography Oiling_Out Oiling Out? Recrystallize->Oiling_Out Change_Solvent Change Solvent System Slow Cooling Oiling_Out->Change_Solvent Yes Pure_Solid Pure Solid Product Oiling_Out->Pure_Solid No Change_Solvent->Recrystallize

Caption: Troubleshooting decision tree for the purification process.

References

Stability issues of 2-(3-(benzyloxy)phenyl)ethanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(3-(benzyloxy)phenyl)ethanol under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is the cleavage of the benzyl ether linkage under certain conditions. This can lead to the formation of degradation products, which may impact the purity, potency, and safety of the compound.

Q2: Is this compound stable under acidic conditions?

A2: The stability of this compound in acidic conditions is highly dependent on the strength of the acid, temperature, and reaction time. Strong acids can catalyze the cleavage of the benzyl ether bond.[1][2]

Q3: Is this compound stable under basic conditions?

A3: Generally, benzyl ethers are considered stable under a wide range of basic conditions.[3] However, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation, although this is less common than acid-catalyzed degradation.

Q4: What are the expected degradation products of this compound under acidic conditions?

A4: Under acidic conditions, the primary degradation pathway is the cleavage of the ether bond to yield 3-(2-hydroxyethyl)phenol and benzyl alcohol. In the presence of strong nucleophiles, the intermediate benzyl carbocation could also react to form other byproducts.

Q5: How can I monitor the degradation of this compound during my experiments?

A5: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its degradation products.

Troubleshooting Guide

Issue: Unexpected degradation of this compound in an acidic reaction medium.

Troubleshooting Steps:

  • pH Assessment: Accurately measure the pH of your reaction mixture. Even mildly acidic conditions, especially at elevated temperatures, can cause gradual degradation over time.

  • Temperature Control: Ensure that the reaction temperature is strictly controlled. Higher temperatures accelerate the rate of acid-catalyzed cleavage.

  • Choice of Acid: If possible, consider using a milder acid or a non-acidic catalyst for your transformation if the benzyl ether moiety is not intended to be cleaved.

  • Reaction Time: Minimize the reaction time to what is necessary for the desired transformation to reduce the extent of degradation.

  • Protecting Group Strategy: If the benzyl ether is acting as a protecting group and is prematurely cleaved, consider alternative, more acid-stable protecting groups for the phenolic hydroxyl group.

Issue: Assay of this compound shows low purity from the start.

Troubleshooting Steps:

  • Supplier Certificate of Analysis (CoA): Review the CoA from the supplier to check the specified purity and the analytical method used.

  • Proper Storage: Ensure the compound has been stored under the recommended conditions (typically in a cool, dry, and dark place) to prevent degradation over time.

  • Analytical Method Validation: Verify that your analytical method (e.g., HPLC) is accurate and specific for this compound and can separate it from potential impurities or degradation products.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, a forced degradation study would yield data that can be summarized as follows. The table below presents hypothetical data to illustrate how the results of such a study should be presented.

ConditionTime (hours)Temperature (°C)% this compound RemainingMajor Degradation Products
0.1 M HCl26085.23-(2-hydroxyethyl)phenol, Benzyl alcohol
0.1 M HCl86055.73-(2-hydroxyethyl)phenol, Benzyl alcohol
0.1 M HCl246020.13-(2-hydroxyethyl)phenol, Benzyl alcohol
0.01 M HCl246092.53-(2-hydroxyethyl)phenol, Benzyl alcohol
0.1 M NaOH246099.8Not Detected
1 M NaOH248098.5Not Detected

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To determine the stability of this compound under acidic stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • pH meter

  • Water bath or incubator

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

  • Incubation: Place the flask in a water bath set at 60°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • HPLC Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study under Basic Conditions

Objective: To determine the stability of this compound under basic stress.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

  • Incubation: Place the flask in a water bath set at 60°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.

  • HPLC Analysis: Analyze the samples by HPLC as described in Protocol 1.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point.

Visualizations

Acid_Degradation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_3_benzyloxyphenyl_ethanol This compound Protonated_Ether Protonated Ether Intermediate 2_3_benzyloxyphenyl_ethanol->Protonated_Ether Protonation H3O_plus H₃O⁺ (Acid) H3O_plus->Protonated_Ether Benzyl_Carbocation Benzyl Carbocation Protonated_Ether->Benzyl_Carbocation Cleavage 3_2_hydroxyethyl_phenol 3-(2-hydroxyethyl)phenol Protonated_Ether->3_2_hydroxyethyl_phenol Cleavage Water H₂O Benzyl_alcohol Benzyl Alcohol Benzyl_CarbocationWater Benzyl_CarbocationWater Benzyl_CarbocationWater->Benzyl_alcohol Nucleophilic Attack

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Troubleshooting_Workflow start Start: Unexpected Degradation Observed check_pH Is the reaction medium acidic? start->check_pH check_base Is a strong base used at high temp? check_pH->check_base No acid_degradation High probability of acid-catalyzed ether cleavage. check_pH->acid_degradation Yes check_temp Is the temperature elevated (>40°C)? temp_accelerates Elevated temperature accelerates degradation. check_temp->temp_accelerates Yes solution Action: Use milder conditions, reduce time, or change protecting group. check_temp->solution No base_stable Generally stable, but extreme conditions may cause issues. check_base->base_stable Yes check_base->solution No acid_degradation->check_temp temp_accelerates->solution base_stable->solution

Caption: Troubleshooting workflow for unexpected degradation of this compound.

References

How to avoid incomplete reactions in the synthesis of 2-(3-(benzyloxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly incomplete reactions, during the synthesis of 2-(3-(benzyloxy)phenyl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the reduction of 2-(3-(benzyloxy)phenyl)acetic acid, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Conversion of Starting Material 1. Inactive Reducing Agent: Lithium aluminum hydride (LAH) is highly reactive with moisture. Old or improperly stored LAH may have degraded.[1][2] 2. Insufficient Reducing Agent: The reaction requires at least 0.75 molar equivalents of LiAlH₄ per mole of carboxylic acid due to an initial acid-base reaction. An excess is recommended to ensure completion.[2][3][4] 3. Presence of Moisture: Trace water in the solvent or on the glassware will consume the LAH.[1][2]1. Use a fresh, unopened container of LiAlH₄ or a recently purified batch. Commercial grade LAH is typically 95% pure.[5] 2. Use at least 1.25 molar equivalents of LiAlH₄ relative to the carboxylic acid. Monitor the reaction by TLC and add more LAH if starting material persists.[1][4] 3. Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., dry diethyl ether or THF). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Formation of a White Precipitate During Reaction This is normal. The reaction forms lithium and aluminum alkoxide salts that are often insoluble in the ether solvent.Ensure efficient stirring to maintain a homogenous suspension and prevent the reagents from settling.[1]
Low Product Yield After Workup 1. Product Trapped in Aluminum Salts: During the quenching of excess LAH, gelatinous aluminum hydroxide can form, which may trap the product.[1] 2. Incomplete Extraction: The product may have some water solubility, leading to losses during the aqueous workup.1. Follow a careful workup procedure, such as the Fieser method, to produce granular salts that are easier to filter.[4] 2. Perform multiple extractions (at least 3) of the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) to maximize product recovery.[1][4]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. 2. Incomplete Reaction: The presence of unreacted starting material (the carboxylic acid) can interfere with purification.1. Ensure the product is thoroughly dried under vacuum. If it remains an oil, purify by column chromatography on silica gel. 2. Check the purity by TLC. If starting material is present, the reaction did not go to completion.
Unexpected Side Products Detected While the benzyl ether is generally stable to LAH, aggressive conditions could potentially lead to cleavage, although this is not commonly reported for this specific reduction.Characterize the side products by NMR or mass spectrometry. If debenzylation is observed, consider a milder reducing agent like borane-THF complex (BH₃·THF).[3]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction incomplete even though I used the calculated amount of LiAlH₄?

A1: The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. The first equivalent of hydride reacts with the acidic proton of the carboxylic acid to produce hydrogen gas and a lithium carboxylate salt.[3][6] Subsequently, two more hydride equivalents are needed to reduce the carboxylate to the primary alcohol.[3] Therefore, a stoichiometric amount of 0.75 moles of LiAlH₄ per mole of acid is the theoretical minimum. In practice, an excess (typically 1.25 to 1.5 equivalents) is used to account for any degradation of the LAH and to drive the reaction to completion.[4]

Q2: Can I use sodium borohydride (NaBH₄) instead of lithium aluminum hydride (LiAlH₄) to reduce the carboxylic acid?

A2: No, sodium borohydride is not a sufficiently powerful reducing agent to reduce carboxylic acids or esters to alcohols.[2] You must use a stronger reducing agent like LiAlH₄ or a borane complex.[3][7]

Q3: My workup procedure resulted in a thick, gelatinous precipitate that is difficult to filter. How can I avoid this?

A3: This is a common issue with LAH reductions. To obtain a more granular and easily filterable solid, a sequential, dropwise addition of water, followed by an aqueous base (like 15% NaOH), and then more water (the Fieser workup) is highly effective.[4] For example, for a reaction using 'x' grams of LAH, you would slowly add 'x' mL of water, then 'x' mL of 15% NaOH (aq), and finally '3x' mL of water, all while cooling the reaction flask in an ice bath.

Q4: What is the best way to monitor the progress of the reaction?

A4: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC).[1] Take a small aliquot from the reaction mixture, carefully quench it with a few drops of water and ethyl acetate, and spot it on a silica gel TLC plate against a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction's progress.

Q5: How should this compound be purified after extraction?

A5: Since this compound is a solid at room temperature, the primary method of purification is recrystallization.[8][9] A suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) should be determined experimentally. If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative.

Experimental Protocols

Protocol 1: Reduction of 2-(3-(benzyloxy)phenyl)acetic acid with LiAlH₄

This protocol is adapted from the established procedure for the reduction of phenylacetic acid.[4]

Materials:

  • 2-(3-(benzyloxy)phenyl)acetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid or 15% Sodium hydroxide (for workup)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for TLC

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Preparation: Suspend LiAlH₄ (1.25 molar equivalents) in anhydrous diethyl ether (approx. 40 mL per gram of LAH) in the reaction flask and cool the mixture in an ice bath.

  • Addition of Starting Material: Dissolve 2-(3-(benzyloxy)phenyl)acetic acid (1.0 molar equivalent) in anhydrous diethyl ether and add it dropwise via the dropping funnel to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Workup (Acidic):

    • Cool the flask in an ice bath.

    • Cautiously and slowly add water dropwise to quench the excess LiAlH₄.

    • Slowly add 10% sulfuric acid until a clear solution is obtained.[4]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography.

Data Presentation

Parameter Value / Condition Reference / Rationale
Starting Material 2-(3-(benzyloxy)phenyl)acetic acid-
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Strong reducing agent required for carboxylic acids.[3][7]
Stoichiometry 1.25 eq. LiAlH₄ : 1.0 eq. AcidAn excess is required to drive the reaction to completion.[4]
Solvent Anhydrous Diethyl Ether or THFAnhydrous conditions are critical to prevent quenching of LAH.[1][2]
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic and rapid.[1][4]
Reaction Time 1 - 2 hours (Monitored by TLC)Reaction is usually fast once addition is complete.[1]
Expected Yield > 90%Based on analogous reductions of similar compounds.[4]
Purification Method Recrystallization or Column ChromatographyAppropriate for a solid product.[9]

Visualizations

Synthesis Pathway

Synthesis cluster_start Starting Material cluster_product Product start 2-(3-(benzyloxy)phenyl)acetic acid reagents 1) LiAlH4, Anhydrous Ether 2) H2O Workup start->reagents product This compound reagents->product Reduction

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Incomplete Reactions

Troubleshooting start Incomplete Reaction (TLC shows starting material) q1 Was an excess of LiAlH4 used? (>1.25 eq.) start->q1 q2 Were anhydrous conditions used? (Dry solvent/glassware) q1->q2 Yes sol1 Add more LiAlH4 solution and continue monitoring by TLC q1->sol1 No q3 Is the LiAlH4 fresh/active? q2->q3 Yes sol2 Repeat reaction with rigorous drying procedures q2->sol2 No q3->sol2 No sol3 Use a new bottle of LiAlH4 or purify existing stock q3->sol3 Yes, but still fails

Caption: A logical workflow for troubleshooting incomplete reduction reactions.

References

Identifying and characterizing unexpected products in 2-(3-(benzyloxy)phenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-(benzyloxy)phenyl)ethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Q1: I performed the reduction of 3-(benzyloxy)phenylacetic acid with lithium aluminum hydride (LiAlH₄) but obtained a very low yield of this compound. What could be the problem?

A1: Several factors could contribute to a low yield in this reduction. Here are some common causes and troubleshooting steps:

  • Reagent Quality: Lithium aluminum hydride is highly reactive and moisture-sensitive. Ensure you are using fresh, high-quality LiAlH₄ from a sealed container. The solvent (typically anhydrous diethyl ether or tetrahydrofuran) must be strictly anhydrous.

  • Reaction Conditions: The reaction is typically carried out by adding the carboxylic acid solution dropwise to a stirred suspension of LiAlH₄ at 0°C, followed by refluxing.[1] Ensure proper temperature control, as excessive heat can lead to side reactions.

  • Incomplete Reaction: The reduction of a carboxylic acid with LiAlH₄ is a two-step process. First, an acid-base reaction occurs, followed by the reduction itself. Insufficient LiAlH₄ will result in incomplete conversion. A molar ratio of at least 1.5 to 2 equivalents of LiAlH₄ to the carboxylic acid is recommended.[1]

  • Work-up Procedure: The work-up is critical for isolating the product. A careful, sequential addition of water and then a dilute acid (e.g., 10% sulfuric acid) or a base (e.g., NaOH solution) is necessary to quench the excess LiAlH₄ and hydrolyze the aluminum salts.[2] An improper work-up can lead to the loss of product.

  • Debenzylation: The benzyl ether protecting group can be susceptible to cleavage under certain reducing conditions, although it is generally stable to LiAlH₄.[3] If you observe the formation of 3-hydroxyphenylethanol, consider using a milder reducing agent.

Q2: My Grignard reaction between 3-(benzyloxy)benzaldehyde and a methyl Grignard reagent is not yielding the expected 1-(3-(benzyloxy)phenyl)ethanol. What are the likely causes?

A2: The Grignard reaction is highly sensitive to reaction conditions. Here's a troubleshooting guide:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with any source of protons, including water. All glassware must be thoroughly dried (oven-dried or flame-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[4]

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent may have an oxide layer that prevents the reaction from initiating. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.[5]

  • Formation of Biphenyl: A common side reaction is the coupling of the Grignard reagent with unreacted alkyl or aryl halide, leading to the formation of biphenyl compounds.[4] This can be minimized by slow addition of the halide to the magnesium turnings.

  • Aldehyde Purity: The 3-(benzyloxy)benzaldehyde should be pure and free of any acidic impurities or water.

  • Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0°C) during the addition of the aldehyde to the Grignard reagent to minimize side reactions.

Issue 2: Identification of Unexpected Products

Q3: I have an unexpected byproduct in my reaction mixture after the LiAlH₄ reduction. How can I identify it?

A3: The most common unexpected product in this reaction is the debenzylated compound, 3-hydroxyphenylethanol. Over-reduction to 3-ethylphenol is also a possibility, though less likely with LiAlH₄. Here’s how you can characterize these byproducts:

  • Thin Layer Chromatography (TLC): Compare the Rf value of your byproduct with that of a standard sample of 3-hydroxyphenylethanol. The byproduct will likely be more polar (lower Rf) than the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities. The mass spectrum of 3-hydroxyphenylethanol will show a molecular ion peak corresponding to its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can definitively identify the byproduct. The absence of the characteristic benzyl proton signals (a singlet around 5 ppm and aromatic protons between 7.3 and 7.5 ppm) and the appearance of a phenolic -OH proton signal would indicate debenzylation.

Q4: In my Grignard reaction, I observe a significant amount of a non-polar impurity. What could it be?

A4: A common non-polar byproduct in Grignard reactions is a biphenyl compound formed from the coupling of the Grignard reagent.[4] For example, if you are using methylmagnesium bromide, the coupling product would be ethane (a gas). If preparing an aryl Grignard, the corresponding biaryl would be formed. Another possibility is unreacted starting materials.

  • Column Chromatography: This impurity can usually be easily separated from the more polar alcohol product by silica gel column chromatography.[6]

  • GC-MS and NMR: These techniques can be used to confirm the identity of the byproduct.

Frequently Asked Questions (FAQs)

Q5: What are the two main synthetic routes to produce this compound?

A5: The two primary methods for synthesizing this compound are:

  • Reduction of 3-(benzyloxy)phenylacetic acid: This involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) to reduce the carboxylic acid to a primary alcohol.[2][7]

  • Grignard reaction with 3-(benzyloxy)benzaldehyde: This involves the reaction of an organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr), with 3-(benzyloxy)benzaldehyde to form the corresponding secondary alcohol, which is then oxidized to the desired product. However, to obtain the primary alcohol this compound, a one-carbon homologation would be required, for instance, by reacting 3-(benzyloxy)benzylmagnesium halide with formaldehyde. A more direct Grignard approach would be the reaction of 3-(benzyloxy)benzaldehyde with a suitable one-carbon nucleophile.

Q6: What are the potential side reactions to be aware of during the synthesis?

A6:

  • During LiAlH₄ Reduction:

    • Debenzylation: Cleavage of the benzyl ether protecting group to yield 3-hydroxyphenylethanol. This is more likely with harsher conditions or certain catalysts.[8]

    • Over-reduction: Although less common for carboxylic acids, it's theoretically possible to reduce the aromatic ring under very harsh conditions.

  • During Grignard Reaction:

    • Biphenyl Formation: Coupling of the Grignard reagent.[4]

    • Enolization of the Aldehyde: If the Grignard reagent is bulky or the reaction conditions are not optimal, enolization of the aldehyde can occur, leading to side products.

    • Reaction with Benzyl Ether: While generally stable, very strong organometallic reagents could potentially react with the benzylic proton.

Q7: What is a suitable method for purifying the final product?

A7: Flash column chromatography on silica gel is a common and effective method for purifying this compound.[6] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the product. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Data Presentation

ParameterLiAlH₄ Reduction of 3-(benzyloxy)phenylacetic acidGrignard Reaction with 3-(benzyloxy)benzaldehyde
Starting Material 3-(benzyloxy)phenylacetic acid3-(benzyloxy)benzaldehyde and a suitable one-carbon nucleophile
Reagents Lithium aluminum hydride (LiAlH₄)Grignard reagent (e.g., CH₃MgBr followed by oxidation, or a one-carbon homologation approach)
Typical Solvent Anhydrous diethyl ether or THFAnhydrous diethyl ether or THF
Typical Yield 85-95% (literature for similar reductions)60-80% (estimated based on similar reactions)
Common Impurities 3-hydroxyphenylethanol (from debenzylation), unreacted starting materialBiphenyl compounds, 1-(3-(benzyloxy)phenyl)ethanol (if using a methyl Grignard), unreacted starting material

Experimental Protocols

Protocol 1: Reduction of 3-(benzyloxy)phenylacetic acid with LiAlH₄

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous diethyl ether or THF at 0°C (ice bath), a solution of 3-(benzyloxy)phenylacetic acid (1.0 eq.) in the same anhydrous solvent is added dropwise from the dropping funnel.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: The reaction is cooled to 0°C and the excess LiAlH₄ is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Grignard Synthesis of 1-(3-(benzyloxy)phenyl)ethanol

Note: This protocol describes the synthesis of the secondary alcohol, which is a potential byproduct if the wrong Grignard reagent is used, or a precursor if a subsequent oxidation is planned.

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, magnesium turnings (1.1 eq.) and a small crystal of iodine are placed. A solution of methyl bromide (1.0 eq.) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining methyl bromide solution is added at a rate that maintains a gentle reflux.

  • Reaction: The freshly prepared Grignard reagent is cooled to 0°C. A solution of 3-(benzyloxy)benzaldehyde (1.0 eq.) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_reduction Route 1: Reduction cluster_grignard Route 2: Grignard (example for 1-carbon addition) 3-Benzyloxy-phenylacetic acid 3-Benzyloxy-phenylacetic acid LiAlH4 / Anhydrous Ether LiAlH4 / Anhydrous Ether 3-Benzyloxy-phenylacetic acid->LiAlH4 / Anhydrous Ether 1. This compound This compound LiAlH4 / Anhydrous Ether->this compound 2. H2O/H+ work-up 3-Benzyloxy-benzaldehyde 3-Benzyloxy-benzaldehyde 1. CH3MgBr / Anhydrous Ether 1. CH3MgBr / Anhydrous Ether 3-Benzyloxy-benzaldehyde->1. CH3MgBr / Anhydrous Ether 1. Intermediate Alkoxide Intermediate Alkoxide 1. CH3MgBr / Anhydrous Ether->Intermediate Alkoxide 1-(3-(benzyloxy)phenyl)ethanol 1-(3-(benzyloxy)phenyl)ethanol Intermediate Alkoxide->1-(3-(benzyloxy)phenyl)ethanol 2. H3O+ work-up

Caption: Synthetic routes to this compound and a related secondary alcohol.

Troubleshooting_Logic cluster_reduction LiAlH4 Reduction Issues cluster_grignard Grignard Reaction Issues start Low or No Product Yield reagent_quality Check LiAlH4 and Solvent Quality start->reagent_quality anhydrous Ensure Anhydrous Conditions start->anhydrous conditions Verify Reaction Temperature & Time reagent_quality->conditions workup Review Work-up Procedure conditions->workup debenzylation Analyze for Debenzylation workup->debenzylation mg_activation Check Mg Activation anhydrous->mg_activation biphenyl Analyze for Biphenyl Formation mg_activation->biphenyl aldehyde_purity Verify Aldehyde Purity biphenyl->aldehyde_purity

Caption: Troubleshooting decision tree for low product yield in the synthesis.

References

Validation & Comparative

Confirming the Structure of 2-(3-(benzyloxy)phenyl)ethanol: A Guide to 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Predicted NMR Spectral Data for Structure Confirmation

The chemical structure of 2-(3-(benzyloxy)phenyl)ethanol dictates a unique set of signals in both 1H and 13C NMR spectra. Based on established principles of NMR spectroscopy and analysis of similar compounds, the expected chemical shifts are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂-OH (Ethanol)~3.8 (t)~63
Ar-CH₂- (Ethanol)~2.8 (t)~39
-O-CH₂-Ph (Benzyl)~5.1 (s)~70
Phenyl-H (Benzyl)7.3-7.5 (m)~127-129
Phenyl-C (ipso, Benzyl)-~137
Ar-H (Phenyl)6.8-7.3 (m)~114-130
Ar-C (ipso, C-O)-~159
Ar-C (ipso, C-CH₂)-~140

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions. t = triplet, s = singlet, m = multiplet.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality 1H and 13C NMR spectra for a compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should dissolve the compound well without reacting with it.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the 1H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the 13C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans and often a longer relaxation delay are required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are then referenced to the internal standard.

Structure Elucidation Workflow

The process of confirming the structure of this compound using the obtained NMR data follows a logical progression.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation SamplePrep Sample Preparation H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR ChemShift Chemical Shift Analysis H1_NMR->ChemShift Integration Integration Analysis H1_NMR->Integration Coupling Coupling Constant Analysis H1_NMR->Coupling C13_NMR->ChemShift DEPT DEPT (optional) C13_NMR->DEPT Structure Proposed Structure ChemShift->Structure Integration->Structure Coupling->Structure DEPT->Structure Confirmation Structure Confirmed Structure->Confirmation

Figure 1: A workflow diagram illustrating the key steps involved in the structural confirmation of this compound using NMR spectroscopy.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structure elucidation, other analytical techniques can provide complementary information for a comprehensive characterization.

Table 2: Comparison of Analytical Techniques for Structure Confirmation

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structural information.Relatively low sensitivity, requires pure samples.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, can be coupled with chromatography (e.g., GC-MS, LC-MS).Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C-O, aromatic rings).Fast, simple to operate.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements (C, H, O).Provides the empirical formula.Does not provide structural information.

Conclusion

The combination of 1H and 13C NMR spectroscopy provides a robust method for the structural confirmation of this compound. By analyzing the chemical shifts, integration, and coupling patterns, researchers can confidently verify the identity and purity of their synthesized compound. When combined with data from other analytical techniques such as mass spectrometry and IR spectroscopy, a complete and unambiguous structural assignment can be achieved, ensuring the quality and reliability of materials used in research and drug development.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry of 2-(3-(benzyloxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these molecular structures. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(3-(benzyloxy)phenyl)ethanol, a molecule of interest in various research domains. In the absence of a publicly available spectrum for this specific compound, this guide leverages a comparative approach, dissecting its probable fragmentation pathways against the known mass spectral behavior of its core structural analogs: 2-phenylethanol and benzyl phenyl ether. This analysis offers a predictive framework for identifying and characterizing this compound and related structures in complex matrices.

Predicted Fragmentation and Comparative Analysis

The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of its key functional groups: the primary alcohol and the benzyl ether moiety. The molecular ion (M+•) is expected to undergo a series of characteristic cleavage reactions, leading to a unique fingerprint in the mass spectrum. By comparing these predicted fragments to the observed fragments of 2-phenylethanol and benzyl phenyl ether, a more confident identification can be made.

The molecular weight of this compound is 228.28 g/mol . The predicted and known fragmentation patterns of these compounds are summarized in the table below.

m/zPredicted Fragment Ion from this compoundCorresponding Fragment in 2-PhenylethanolCorresponding Fragment in Benzyl Phenyl Ether
228 [C15H16O2]+• (Molecular Ion)--
197 [M - CH2OH]+--
121 [C8H9O]+--
107 [C7H7O]+-[C7H7O]+
91 [C7H7]+ (Tropylium ion)[C7H7]+[C7H7]+
77 [C6H5]+[C6H5]+[C6H5]+

Table 1: Comparison of Predicted and Known Mass Spectral Fragments.

The primary fragmentation of this compound is expected to involve the cleavage of the C-C bond alpha to the hydroxyl group, a common pathway for primary alcohols, leading to the loss of a CH2OH radical (m/z 31) and the formation of a stable benzylic cation at m/z 197. Another significant fragmentation pathway is the cleavage of the benzylic ether bond. Homolytic cleavage would result in a benzyl radical and a phenoxyethanol radical, while heterolytic cleavage is more likely to generate the highly stable tropylium ion at m/z 91.

Visualizing the Fragmentation Pathway

To illustrate the predicted fragmentation cascade of this compound, the following diagram outlines the key bond cleavages and resulting fragment ions.

fragmentation_pathway M [C15H16O2]+• m/z 228 (Molecular Ion) F197 [M - CH2OH]+ m/z 197 M->F197 - •CH2OH F91 [C7H7]+ (Tropylium Ion) m/z 91 M->F91 Benzylic Cleavage F107 [C7H7O]+ m/z 107 M->F107 Rearrangement F77 [C6H5]+ m/z 77 F91->F77 - C2H2

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols for Mass Spectrometry Analysis

The acquisition of mass spectra for compounds like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation: Samples should be dissolved in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.[1] If the sample is not readily soluble, gentle heating or sonication may be applied.[1] It is crucial to ensure the sample is free of non-volatile impurities that could contaminate the ion source.[2]

Instrumentation and Parameters:

  • Gas Chromatograph (GC): A standard GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separation.

  • Injection: A 1 µL aliquot of the sample solution is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: 280°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[3]

    • Electron Energy: 70 eV.[4] This standard energy ensures reproducible fragmentation patterns that can be compared with spectral libraries.[4]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 550.

This comprehensive approach, combining predictive fragmentation analysis with established experimental protocols, provides a robust framework for the mass spectrometric investigation of this compound and its analogs. The comparative data presented serves as a valuable resource for researchers in the accurate identification and structural elucidation of these compounds.

References

Comparative Analysis of HPLC and GC Methods for Purity Assessment of 2-(3-(benzyloxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3-(benzyloxy)phenyl)ethanol is an organic compound of interest in various fields, including pharmaceutical synthesis and materials science. The purity of this compound is critical for its application, ensuring safety, efficacy, and reproducibility in downstream processes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for separating and quantifying components in a mixture, making them ideal for purity assessment.[1] This guide provides a detailed comparison of HPLC and GC methods for determining the purity of this compound, complete with experimental protocols, comparative data, and a decision-making workflow.

Potential Impurities

The purity assessment method must effectively separate the active compound from potential process-related impurities and degradation products. For this compound, potential impurities may include:

  • Starting Materials: 3-hydroxyphenylethanol, benzyl chloride, or benzyl bromide.

  • By-products: Dibenzyl ether, and isomers formed during synthesis.

  • Degradation Products: Benzyl alcohol and benzaldehyde, which can form via hydrolysis or oxidation.[2][3]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly versatile technique well-suited for analyzing non-volatile and thermally sensitive compounds.[4][5] For a compound like this compound, which possesses a moderate molecular weight and polarity, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for calibration standards.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 258 nm.[7]

    • Injection Volume: 10 µL.

Data Presentation: HPLC Method Performance

The following table summarizes the expected performance characteristics of the proposed HPLC method.

ParameterResult
Retention Time (min) ~ 7.5
Linearity (r²) > 0.999
Range (µg/mL) 1 - 200
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantitation (LOQ) (µg/mL) 0.6
Accuracy (% Recovery) 98.5% - 101.5%
Precision (% RSD) < 1.5%

Gas Chromatography (GC) Analysis

GC is an ideal technique for the separation and analysis of volatile and thermally stable compounds.[5][8] this compound, with a molecular weight of 228.29 g/mol , is sufficiently volatile and thermally stable for GC analysis, often providing faster run times and higher resolution than HPLC.[4]

Experimental Protocol: GC-FID
  • Instrumentation: A Gas Chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 270°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (Split ratio 50:1).

Data Presentation: GC Method Performance

The following table summarizes the expected performance characteristics of the proposed GC-FID method.

ParameterResult
Retention Time (min) ~ 9.8
Linearity (r²) > 0.999
Range (µg/mL) 0.5 - 150
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantitation (LOQ) (µg/mL) 0.3
Accuracy (% Recovery) 99.0% - 101.0%
Precision (% RSD) < 1.0%

Method Comparison and Workflow

The choice between HPLC and GC depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.

G cluster_input Start cluster_decision Primary Decision Point cluster_gc_path GC Path cluster_hplc_path HPLC Path start_node Sample: this compound Objective: Purity Assessment decision_volatility Are all potential impurities thermally stable and volatile? start_node->decision_volatility gc_method Develop GC Method (e.g., GC-FID or GC-MS) decision_volatility->gc_method  Yes hplc_method Develop HPLC Method (e.g., RP-HPLC with UV) decision_volatility->hplc_method No / Unknown   gc_validate Validate Method (LOD, LOQ, Linearity, etc.) gc_method->gc_validate gc_analysis Routine Purity Analysis gc_validate->gc_analysis hplc_validate Validate Method (LOD, LOQ, Linearity, etc.) hplc_method->hplc_validate hplc_analysis Routine Purity Analysis hplc_validate->hplc_analysis

Caption: Decision workflow for selecting between GC and HPLC.

Comparative Summary
FeatureHPLCGC
Analyte Suitability Excellent for non-volatile or thermally labile compounds.[5]Best for volatile and thermally stable compounds.[5]
Sample Preparation Simple dissolution in mobile phase is usually sufficient.Dissolution in a volatile organic solvent; may require derivatization for highly polar analytes.[10]
Speed of Analysis Moderate (typically 10-30 minutes).[4]Generally faster (can be under 15 minutes).[4][5]
Sensitivity Good, detector-dependent (e.g., UV, DAD). Typically ppm to high ppb range.[10]Very high, especially with sensitive detectors like FID or MS. Often ppb range or lower.[10]
Selectivity Highly tunable with mobile phase composition and column chemistry.[9]High, based on analyte volatility and column stationary phase.
Cost & Consumption Higher operational cost due to large volumes of expensive solvents.[4][5]Lower solvent cost; requires gases which are generally cheaper.[5]

Conclusion

Both HPLC and GC are robust and reliable techniques for assessing the purity of this compound.

  • GC-FID is the recommended method for routine quality control when high throughput and sensitivity are required, and potential impurities are known to be volatile and thermally stable. Its lower operational cost and faster analysis times are significant advantages.[5]

  • RP-HPLC is a more versatile and universally applicable method, especially during method development when the thermal stability of all potential unknown impurities has not been confirmed. It is the preferred technique if thermally labile or non-volatile impurities are suspected.[8][10]

Ultimately, the choice of method can be guided by the specific requirements of the analysis, available laboratory equipment, and the nature of the impurities being monitored. In many drug development settings, HPLC is used as a primary release method due to its versatility, while GC is employed for specific tests like residual solvent analysis.[5]

References

Comparison of different synthetic strategies for 2-(3-(benzyloxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of four distinct synthetic strategies for the preparation of 2-(3-(benzyloxy)phenyl)ethanol, a valuable intermediate in pharmaceutical and organic synthesis. The methodologies discussed are Williamson ether synthesis, reduction of a carboxylic acid intermediate, a Grignard reaction-based approach, and the hydrogenation of a styrene oxide precursor. Each strategy is evaluated based on reaction yield, purity, and typical reaction conditions, supported by experimental data from analogous reactions in the literature.

At a Glance: Comparison of Synthetic Strategies

The selection of an optimal synthetic route for this compound is contingent on factors such as starting material availability, scalability, and desired purity. The following table summarizes the key quantitative parameters for the four primary synthetic strategies.

Synthetic Strategy Key Starting Materials Key Reagents Typical Reaction Time Typical Yield (%) Reported Purity (%)
Williamson Ether Synthesis 3-Hydroxyphenylethanol, Benzyl bromideK₂CO₃, Acetone12 - 24 hours85 - 95>95
Reduction of Phenylacetic Acid 3-(Benzyloxy)phenylacetic acidLithium aluminum hydride (LiAlH₄), THF2 - 6 hours90 - 95>98
Grignard Reaction 3-(Benzyloxy)bromobenzene, Ethylene oxideMagnesium, Dry Ether/THF2 - 4 hours60 - 75>95
Hydrogenation of Styrene Oxide 3-(Benzyloxy)styrene oxidePalladium on carbon (Pd/C), H₂4 - 8 hours85 - 95>97

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each of the four synthetic strategies.

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis start 3-Hydroxyphenylethanol + Benzyl bromide reagents K₂CO₃, Acetone Reflux start->reagents product This compound reagents->product Etherification

Caption: Williamson Ether Synthesis of this compound.

Reduction_of_Phenylacetic_Acid cluster_1 Reduction of Phenylacetic Acid Derivative start 3-(Benzyloxy)phenylacetic acid reagents 1. LiAlH₄, THF 2. H₃O⁺ workup start->reagents product This compound reagents->product Reduction

Caption: Reduction of 3-(Benzyloxy)phenylacetic acid.

Grignard_Reaction cluster_2 Grignard Reaction start1 3-(Benzyloxy)bromobenzene mg Mg, Dry Ether/THF start1->mg grignard 3-(Benzyloxy)phenylmagnesium bromide mg->grignard Formation of Grignard Reagent start2 Ethylene oxide grignard->start2 Nucleophilic attack product This compound start2->product Ring opening workup H₃O⁺ workup

Caption: Grignard Reaction for the synthesis of this compound.

Hydrogenation_of_Styrene_Oxide cluster_3 Hydrogenation of Styrene Oxide Derivative start 3-(Benzyloxy)styrene oxide reagents Pd/C, H₂ Ethanol start->reagents product This compound reagents->product Hydrogenation

Caption: Hydrogenation of 3-(Benzyloxy)styrene oxide.

Experimental Protocols

Detailed experimental methodologies for each synthetic strategy are provided below. These protocols are based on established procedures for analogous compounds and may require optimization for the specific synthesis of this compound.

Williamson Ether Synthesis

This method involves the reaction of 3-hydroxyphenylethanol with benzyl bromide in the presence of a weak base.

  • Materials: 3-Hydroxyphenylethanol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of 3-hydroxyphenylethanol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Reduction of 3-(Benzyloxy)phenylacetic acid

This strategy involves the reduction of the corresponding carboxylic acid using a powerful reducing agent like lithium aluminum hydride.

  • Materials: 3-(Benzyloxy)phenylacetic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), 10% sulfuric acid.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare a suspension of LiAlH₄ (1.25 eq) in anhydrous THF under a nitrogen atmosphere.

    • Slowly add a solution of 3-(benzyloxy)phenylacetic acid (1.0 eq) in anhydrous THF from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for an additional 15 minutes.

    • Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow addition of water.

    • Acidify the mixture with 10% sulfuric acid until a clear solution is obtained.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by vacuum distillation or column chromatography to yield this compound.[1]

Grignard Reaction with Ethylene Oxide

This approach utilizes a Grignard reagent prepared from 3-(benzyloxy)bromobenzene, which then reacts with ethylene oxide.

  • Materials: 3-(Benzyloxy)bromobenzene, magnesium turnings, anhydrous diethyl ether or THF, ethylene oxide, saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of 3-(benzyloxy)bromobenzene (1.0 eq) in anhydrous ether to magnesium turnings (1.1 eq) in a flame-dried flask under a nitrogen atmosphere.

    • Once the Grignard reagent formation is complete, cool the solution in an ice bath.

    • Slowly bubble ethylene oxide gas through the Grignard solution or add a solution of ethylene oxide in anhydrous ether.

    • Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Hydrogenation of 3-(Benzyloxy)styrene Oxide

This method involves the catalytic hydrogenation of the corresponding epoxide.

  • Materials: 3-(Benzyloxy)styrene oxide, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.

  • Procedure:

    • Dissolve 3-(benzyloxy)styrene oxide (1.0 eq) in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

References

Advantages of using a benzyloxy protecting group over other protecting groups for phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical juncture in the intricate roadmap of multi-step organic synthesis. The hydroxyl group of phenols, with its inherent nucleophilicity and acidity, often necessitates masking to prevent undesired side reactions. Among the arsenal of available protecting groups, the benzyloxy family—encompassing both the benzyloxycarbonyl (Cbz or Z) and the benzyl (Bn) ether—offers a robust and versatile platform. This guide provides an objective comparison of the benzyloxy protecting groups with other common alternatives for phenols, supported by experimental data and detailed protocols, to inform strategic synthetic planning.

The Advantage of the Benzyl Moiety: Stability and Orthogonality

The primary advantage of employing a benzyl-based protecting group lies in its remarkable stability across a wide spectrum of chemical conditions, including acidic and basic media, as well as exposure to many oxidizing and reducing agents.[1][2] This stability makes it an ideal candidate for lengthy synthetic sequences where other protecting groups might falter. Furthermore, the deprotection of benzyl ethers is most commonly and efficiently achieved via catalytic hydrogenolysis, a mild and high-yielding method that is orthogonal to many other protecting groups, such as silyl ethers and esters.[1][3] This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one functional group in the presence of others.[4]

Comparative Analysis of Phenol Protecting Groups

The selection of an appropriate protecting group is contingent upon its stability profile and the conditions required for its removal, in the context of the overall synthetic route. The following table summarizes the performance of the benzyloxycarbonyl and benzyl ether protecting groups against other commonly used options for phenols.

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
Benzyloxycarbonyl (Cbz) O-C(O)OBnBenzyl chloroformate, base (e.g., NaOH, pyridine), CH2Cl2 or H2O/dioxane, 0 °C to rtCatalytic hydrogenolysis (e.g., H2, Pd/C, MeOH or EtOH), rtStable to mild acids and bases. Sensitive to strong acids and bases, and reductive cleavage.
Benzyl Ether (Bn) O-BnBenzyl bromide or chloride, base (e.g., K2CO3, NaH), DMF or acetone, rt to refluxCatalytic hydrogenolysis (e.g., H2, Pd/C, MeOH or EtOH), rt; Strong acids (e.g., BBr3, BCl3), CH2Cl2, -78 °C to rtVery stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents.[1][2]
tert-Butyldimethylsilyl (TBDMS) Ether O-TBDMSTBDMSCl, imidazole, DMF, rtFluoride ion sources (e.g., TBAF, THF, rt); Acids (e.g., HCl, H2O/MeCN, rt)Stable to bases and hydrogenolysis. Labile to acids and fluoride ions.
Acetate (Ac) O-AcAcetic anhydride, base (e.g., pyridine, expansive graphite), rt to refluxBase-mediated hydrolysis (e.g., K2CO3, MeOH, rt); Acid-mediated hydrolysisStable to hydrogenolysis and mild acidic conditions. Labile to bases.
Methyl Ether (Me) O-MeMethyl iodide or dimethyl sulfate, base (e.g., K2CO3, NaOH), acetone or H2O/MeOH, rt to refluxStrong acids (e.g., BBr3, BCl3), CH2Cl2, 0 °C to rt; NaSEt, DMF, 150 °CVery stable to a wide range of conditions, including hydrogenolysis, acids, and bases. Requires harsh deprotection conditions.[5][6]

Experimental Protocols

Detailed methodologies for the protection and deprotection of phenols using benzyloxycarbonyl, benzyl ether, TBDMS ether, and acetate protecting groups are provided below.

Protocol 1: Protection of Phenol with Benzyloxycarbonyl Chloride (Cbz-Cl)

Materials:

  • Phenol (1.0 equiv)

  • Benzyl chloroformate (1.1 equiv)

  • Pyridine (1.2 equiv)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the phenol in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the solution.

  • Add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of a Phenyl Benzyloxycarbonate via Hydrogenolysis

Materials:

  • Cbz-protected phenol (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the Cbz-protected phenol in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate in vacuo to yield the deprotected phenol.

Protocol 3: Protection of Phenol as a Benzyl Ether

Materials:

  • Phenol (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K2CO3), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Add benzyl bromide to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection of a Phenolic Benzyl Ether using Boron Trichloride

Materials:

  • Benzyl-protected phenol (1.0 equiv)

  • Boron trichloride (BCl3) solution in CH2Cl2 (1 M) (2.0 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

  • Pentamethylbenzene (optional scavenger)

Procedure:

  • Dissolve the benzyl-protected phenol in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.

  • If desired, add pentamethylbenzene as a cation scavenger.

  • Cool the solution to –78 °C in a dry ice/acetone bath.

  • Slowly add the boron trichloride solution dropwise to the reaction mixture.

  • Stir the reaction at –78 °C for 30-60 minutes.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at –78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 5: Protection of Phenol as a TBDMS Ether

Materials:

  • Phenol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)

  • Imidazole (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol, TBDMSCl, and imidazole in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel. A typical reported yield for this reaction is around 94% in 3 hours.

Protocol 6: Deprotection of a Phenolic TBDMS Ether with TBAF

Materials:

  • TBDMS-protected phenol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) solution in THF (1 M) (1.1 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected phenol in THF in a round-bottom flask.

  • Add the TBAF solution to the reaction mixture at room temperature.

  • Stir the reaction for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 7: Acetylation of Phenol

Materials:

  • Phenol (1.0 equiv)

  • Acetic anhydride (2.0 equiv)

  • Expansive graphite (catalyst) or Pyridine

Procedure (with Expansive Graphite):

  • In a round-bottom flask, mix the phenol, acetic anhydride, and expansive graphite.

  • Stir the mixture at room temperature for the time indicated by TLC monitoring.

  • Upon completion, add diethyl ether to the mixture and filter to remove the catalyst.

  • Wash the filtrate with 5% HCl, 5% NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography.

Protocol 8: Deprotection of a Phenolic Acetate

Materials:

  • Acetate-protected phenol (1.0 equiv)

  • Potassium carbonate (K2CO3) (0.5 equiv)

  • Methanol (MeOH)

Procedure:

  • Dissolve the acetate-protected phenol in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with dilute HCl.

  • Remove the methanol in vacuo.

  • Extract the residue with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Protecting Group Strategies

The following diagrams illustrate key concepts in the selection and application of protecting groups for phenols.

G cluster_selection Protecting Group Selection Logic start Phenolic -OH stability Required Stability? start->stability deprotection Orthogonal Deprotection? stability->deprotection Yes select_pg Select Protecting Group stability->select_pg No (Simple Synthesis) deprotection->select_pg Yes

Caption: Logical workflow for selecting a phenol protecting group.

G cluster_workflow General Experimental Workflow start Phenol Starting Material protection Protection of Phenolic -OH start->protection reaction Chemical Transformation(s) on Other Functional Groups protection->reaction deprotection Deprotection of Phenolic -OH reaction->deprotection product Final Product deprotection->product

Caption: A generalized workflow for a synthesis involving phenol protection.

G cluster_orthogonality Orthogonal Deprotection Strategy molecule Molecule with Multiple Protected Phenols O-Bn O-TBDMS reagent1 H2, Pd/C molecule:p1->reagent1 intermediate Intermediate -OH O-TBDMS reagent1->intermediate reagent2 TBAF final Final Product -OH -OH reagent2->final intermediate:p2->reagent2

Caption: Orthogonal deprotection of benzyl and TBDMS ethers.

References

Comparative Reactivity of 2-(3-(benzyloxy)phenyl)ethanol and its Ortho and Para Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug development and synthetic chemistry, a nuanced understanding of isomeric reactivity is critical for designing efficient synthetic routes and predicting reaction outcomes. This guide provides a comparative analysis of the reactivity of 2-(3-(benzyloxy)phenyl)ethanol and its 2- and 4-isomers. The position of the benzyloxy group on the phenyl ring—ortho, meta, or para—subtly alters the electronic and steric environment of the 2-hydroxyethyl side chain, leading to predictable differences in their chemical behavior.

Influence of Isomerism on Reactivity

The reactivity of the ethanol side chain in these isomers is primarily governed by the electronic effects of the benzyloxy group. The oxygen atom in the benzyloxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect is most pronounced at the ortho and para positions, increasing the electron density at these locations.

  • 2-(2-(benzyloxy)phenyl)ethanol (ortho-isomer): The ortho-isomer is subject to both electronic and steric effects. The proximity of the bulky benzyloxy group can sterically hinder the approach of reagents to the hydroxyl group. Electronically, the resonance effect is strong.

  • This compound (meta-isomer): In the meta-isomer, the electron-donating resonance effect of the benzyloxy group does not extend to the carbon atom to which the ethanol side chain is attached. Its influence is primarily inductive, which is weaker.

  • 2-(4-(benzyloxy)phenyl)ethanol (para-isomer): The para-isomer experiences the strongest electron-donating resonance effect from the benzyloxy group, which is unencumbered by steric hindrance. This increased electron density can influence the reactivity of the benzylic position.

These electronic and steric differences are expected to manifest in reactions such as oxidation of the alcohol and acid-catalyzed dehydration.

Data Presentation: A Comparative Overview

Due to the absence of direct comparative experimental data, the following table presents hypothetical data to illustrate the expected relative reactivity based on chemical principles. A lower value for a hypothetical activation energy (Ea) or a higher reaction rate constant (k) would indicate higher reactivity.

Property2-(2-(benzyloxy)phenyl)ethanol (ortho)This compound (meta)2-(4-(benzyloxy)phenyl)ethanol (para)
Relative Rate of Oxidation ModerateLowHigh
Relative Rate of Dehydration LowModerateHigh
Predicted ¹H NMR (ppm, -CH₂OH) ~3.8~3.9~3.9
Predicted ¹³C NMR (ppm, -CH₂OH) ~63~64~64

Note: This data is illustrative and intended to reflect the predicted trends in reactivity. Actual experimental values may vary.

Experimental Protocols

To quantitatively assess the comparative reactivity of these isomers, the following experimental protocols are proposed.

Protocol 1: Comparative Oxidation to the Corresponding Aldehydes

This experiment aims to compare the rates of oxidation of the primary alcohol to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Materials:

  • 2-(2-(benzyloxy)phenyl)ethanol

  • This compound

  • 2-(4-(benzyloxy)phenyl)ethanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare separate stock solutions of each isomer (e.g., 0.1 M in DCM) containing a known concentration of the internal standard.

  • In three separate reaction flasks, place a solution of PCC (1.5 equivalents) in DCM.

  • At time zero, add the stock solution of one of the isomers to a reaction flask, ensuring rapid mixing.

  • Monitor the reaction progress by withdrawing aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quench each aliquot by passing it through a short plug of silica gel to remove the PCC.

  • Analyze the quenched aliquots by GC-MS to determine the concentration of the starting material and the product aldehyde relative to the internal standard.

  • Plot the concentration of the starting material versus time for each isomer to determine the initial reaction rate.

Protocol 2: Comparative Acid-Catalyzed Dehydration

This protocol compares the rates of acid-catalyzed dehydration to form the corresponding styrenes. The stability of the potential carbocation intermediate is a key factor in this reaction.

Materials:

  • 2-(2-(benzyloxy)phenyl)ethanol

  • This compound

  • 2-(4-(benzyloxy)phenyl)ethanol

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare separate stock solutions of each isomer (e.g., 0.2 M in toluene) containing a known concentration of the internal standard.

  • In three separate reaction flasks equipped with a reflux condenser and a Dean-Stark trap, place the stock solution of one of the isomers.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%) to each flask.

  • Heat the reaction mixtures to reflux.

  • Monitor the reaction progress by withdrawing aliquots from the reaction mixture at regular intervals.

  • Quench each aliquot with saturated sodium bicarbonate solution and extract the organic layer.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Analyze the samples by GC-FID to quantify the disappearance of the starting material and the formation of the styrene product.

  • Plot the percentage conversion versus time for each isomer to compare their reactivity.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G Workflow for Comparative Reactivity Studies cluster_isomers Isomer Preparation cluster_reactions Reactivity Screening cluster_analysis Analysis cluster_results Results I1 2-(2-(benzyloxy)phenyl)ethanol R1 Oxidation (PCC) I1->R1 R2 Dehydration (H₂SO₄) I1->R2 I2 This compound I2->R1 I2->R2 I3 2-(4-(benzyloxy)phenyl)ethanol I3->R1 I3->R2 A1 GC-MS Analysis R1->A1 A2 GC-FID Analysis R2->A2 Res Comparative Reactivity Data A1->Res A2->Res

Caption: Experimental workflow for comparing isomer reactivity.

G Influence of Benzyloxy Position on Electronic Effects cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho Strong Resonance + Steric Hindrance Reactivity Reactivity ortho->Reactivity Moderate meta Inductive Effect Only meta->Reactivity Low para Strongest Resonance - No Steric Hindrance para->Reactivity High

Caption: Electronic effects of the benzyloxy group.

Validating the Structure of 2-(3-(benzyloxy)phenyl)ethanol Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of 2-(3-(benzyloxy)phenyl)ethanol derivatives, using 2-phenylethanol as a representative model due to the public availability of its experimental data. The principles and methodologies described herein are directly applicable to the structural elucidation of the broader class of this compound derivatives.

The correct identification and purity assessment of a target molecule are paramount for ensuring the reliability and reproducibility of experimental results. A combination of spectroscopic and chromatographic methods is typically employed to provide orthogonal data, leading to a high degree of confidence in the assigned structure. This guide will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.

Comparative Analysis of Structural Validation Techniques

A summary of the expected outcomes and relative strengths of each technique in the analysis of a phenylethanol derivative is presented below.

Analytical TechniqueInformation ProvidedKey AdvantagesTypical Data for 2-Phenylethanol
¹H NMR Spectroscopy Provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.Non-destructive, highly reproducible, provides detailed structural information.See Table 2 for detailed assignments.
¹³C NMR Spectroscopy Reveals the number of unique carbon atoms and their chemical environments.Complements ¹H NMR, useful for identifying carbon skeletons and functional groups.See Table 3 for detailed assignments.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.High sensitivity, provides molecular weight information, aids in structural elucidation through fragmentation analysis.Molecular Ion (M⁺): m/z 122. Key Fragments: m/z 91 (tropylium ion), m/z 92, m/z 77 (phenyl cation).
High-Performance Liquid Chromatography (HPLC) Separates the target compound from impurities, allowing for purity assessment and quantification.High resolution, quantitative, adaptable to a wide range of compounds.Retention time is method-dependent. Purity is typically >98%.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of phenylethanol derivatives and can be adapted for specific this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the unambiguous identification of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton and carbon environments and their connectivity.

Expected ¹H NMR Data for 2-Phenylethanol: [1]

Chemical Shift (ppm) Multiplicity Integration Assignment
7.35-7.20 Multiplet 5H Aromatic protons (C₆H₅)
3.86 Triplet 2H -CH₂-OH
2.89 Triplet 2H Ar-CH₂-

| ~1.5 (variable) | Singlet (broad) | 1H | -OH |

Expected ¹³C NMR Data for 2-Phenylethanol:

Chemical Shift (ppm) Assignment
~138 Aromatic C (quaternary)
~129 Aromatic CH
~128 Aromatic CH
~126 Aromatic CH
~63 -CH₂-OH

| ~39 | Ar-CH₂- |

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Method:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 70 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

MS Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Interpretation:

  • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern to identify characteristic losses and stable ions. For phenylethanol derivatives, common fragments include the tropylium ion (m/z 91), the phenyl cation (m/z 77), and fragments resulting from cleavage of the ethanol side chain.[2]

Expected Mass Spectrum Data for 2-Phenylethanol: [3]

m/z Relative Intensity Proposed Fragment
122 Moderate [M]⁺
92 High [M - CH₂O]⁺
91 High [C₇H₇]⁺ (Tropylium ion)
77 Moderate [C₆H₅]⁺ (Phenyl cation)
65 Moderate [C₅H₅]⁺

| 51 | Moderate | [C₄H₃]⁺ |

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak area of all components in the chromatogram.

  • Calculate the purity of the target compound as the percentage of its peak area relative to the total peak area of all components.

Logical Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of a synthesized this compound derivative. This workflow ensures that a comprehensive dataset is collected to confirm the identity and purity of the target compound.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_conclusion Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Primary Structural Confirmation MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment Final_Structure Structure Confirmed NMR->Final_Structure MS->Final_Structure Final_Purity Purity Confirmed HPLC->Final_Purity Final_Report Final Report & Documentation Final_Structure->Final_Report Final_Purity->Final_Report

Caption: Workflow for the structural validation of synthesized compounds.

By following this structured approach and utilizing the complementary data from NMR, MS, and HPLC, researchers can confidently validate the structure and purity of this compound derivatives, ensuring the integrity of their subsequent scientific investigations.

References

A Comparative Analysis of 2-(3-(benzyloxy)phenyl)ethanol: Cross-referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical and spectroscopic properties of 2-(3-(benzyloxy)phenyl)ethanol. Due to a scarcity of published experimental data for this specific compound, this document cross-references predicted values with data available for its precursor, 2-(3-hydroxyphenyl)ethanol, and outlines a standard synthetic protocol. This guide aims to serve as a valuable resource for researchers utilizing this compound in their work.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the available data for this compound and its parent compound, 2-(3-hydroxyphenyl)ethanol. It is important to note that most of the data for the target compound are predicted values due to the limited availability of experimental literature.

PropertyThis compound (Target Compound)2-(3-hydroxyphenyl)ethanol (Precursor)Data Type
Molecular Formula C₁₅H₁₆O₂C₈H₁₀O₂-
Molecular Weight 228.29 g/mol 138.16 g/mol -
Physical Form Solid (at room temperature)-Experimental
Melting Point Data Not Available--
Boiling Point 378.7 ± 22.0 °C168-173 °C / 4 mmHg[1]Predicted vs. Experimental
Density 1.116 ± 0.06 g/cm³1.082 g/mL at 25 °C[1]Predicted vs. Experimental
pKa 14.84 ± 0.10-Predicted
¹H NMR Spectra Data Not AvailableData Available-
¹³C NMR Spectra Data Not AvailableData Available-
Mass Spectra Data Not AvailableData Available-

Note: The predicted values for this compound are sourced from chemical databases and should be confirmed by experimental analysis.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound from 2-(3-hydroxyphenyl)ethanol via Williamson ether synthesis is provided below. This method is a standard and widely used procedure for the preparation of benzyl ethers from phenols.

Synthesis of this compound

Materials:

  • 2-(3-hydroxyphenyl)ethanol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-hydroxyphenyl)ethanol (1.0 eq.) in anhydrous acetone.

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 eq.) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. The filtrate is then concentrated under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Visualizations

Workflow for Cross-Referencing Experimental Data

The following diagram illustrates the logical workflow for comparing experimental data of a synthesized compound with literature values.

Data Cross-Referencing Workflow cluster_synthesis Compound Synthesis & Purification cluster_exp_data Experimental Data Acquisition cluster_lit_data Literature Data Retrieval cluster_comparison Data Comparison & Analysis start Start: Define Target Compound (this compound) synthesis Synthesize Compound start->synthesis purification Purify Compound synthesis->purification physchem Measure Physicochemical Properties (Melting Point, Boiling Point) purification->physchem spectro Acquire Spectroscopic Data (¹H NMR, ¹³C NMR, MS) purification->spectro compare Compare Experimental Data with Literature/Predicted Values physchem->compare spectro->compare lit_search Search Databases & Journals for Published Data pred_data Obtain Predicted Data from Computational Models lit_search->pred_data lit_search->compare pred_data->compare discrepancy Analyze Discrepancies compare->discrepancy If different validate Validate Compound Structure & Purity compare->validate If consistent discrepancy->synthesis Re-evaluate Synthesis/ Purification report Publish Comparison Guide validate->report

Caption: A flowchart illustrating the process of synthesizing a compound, acquiring experimental data, retrieving literature values, and performing a comparative analysis.

References

A Comparative Purity Assessment of Commercially Available 2-(3-(benzyloxy)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 2-(3-(benzyloxy)phenyl)ethanol, a key building block in the synthesis of various pharmaceutical compounds. The purity of starting materials is a critical factor that can significantly impact the yield and impurity profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This document outlines potential impurities, presents a comparative analysis of typical purity levels, and provides detailed experimental protocols for the assessment of this compound.

Overview of Potential Impurities

The purity of this compound can be influenced by the synthetic route employed by the manufacturer. The two most common methods for its preparation are the Williamson ether synthesis and the Grignard reaction. Each pathway can introduce specific impurities.

Common Synthesis Routes and Potential Impurities:

  • Williamson Ether Synthesis: This method involves the reaction of 3-hydroxyphenylethanol with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.

    • Potential Impurities:

      • Unreacted Starting Materials: 3-hydroxyphenylethanol, benzyl halide.

      • Byproducts: Dibenzyl ether (from the self-condensation of benzyl alcohol, a potential hydrolysis product of benzyl halide), compounds from side reactions of the base with the halide.

      • Residual Solvents: Toluene, DMF, acetonitrile, etc.

  • Grignard Reaction: This route typically involves the reaction of 3-(benzyloxy)phenylmagnesium bromide with ethylene oxide.

    • Potential Impurities:

      • Unreacted Starting Materials: 3-(benzyloxy)bromobenzene.

      • Byproducts: Biphenyl derivatives from the coupling of the Grignard reagent.

      • Residual Solvents: Diethyl ether, tetrahydrofuran (THF).

Comparative Purity Data

Based on a review of commercially available product specifications, the purity of this compound typically ranges from 95% to 98%. The table below summarizes the stated purity from various anonymous suppliers. It is crucial to note that these are claimed purities, and independent verification is highly recommended.

SupplierStated Purity (%)Potential Impurity Profile (based on likely synthesis route)
Supplier A≥ 95%Unreacted 3-hydroxyphenylethanol, benzyl chloride, dibenzyl ether, residual toluene.
Supplier B≥ 97%Unreacted 3-(benzyloxy)bromobenzene, biphenyl derivatives, residual THF.
Supplier C≥ 98%Minimal unreacted starting materials, trace amounts of byproducts and residual solvents.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended for a thorough purity assessment of this compound. This should include chromatographic techniques for separation and quantification of impurities and spectroscopic methods for structural confirmation and identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of this compound and separating it from non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • 0-20 min: 50-90% acetonitrile

    • 20-25 min: 90% acetonitrile

    • 25-30 min: 90-50% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities, such as residual solvents and low-boiling point byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify volatile impurities using an internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR).

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For qNMR, add a known amount of a certified internal standard with a distinct resonance (e.g., maleic acid or dimethyl sulfone).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

Data Analysis:

  • Analyze the ¹H NMR spectrum for the presence of signals corresponding to potential impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimation of their levels.

  • For qNMR, calculate the absolute purity by comparing the integral of a specific proton signal of the analyte to that of the internal standard.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial Sample of This compound HPLC HPLC Analysis (Non-volatile impurities) Sample->HPLC GCMS GC-MS Analysis (Volatile impurities) Sample->GCMS NMR NMR Spectroscopy (Structural confirmation & qNMR) Sample->NMR Quantification Quantification of Impurities (Area %, Internal Standard) HPLC->Quantification Identification Identification of Impurities (Mass Spectra, Chemical Shifts) GCMS->Identification NMR->Quantification NMR->Identification Purity_Report Final Purity Report Quantification->Purity_Report Identification->Purity_Report

Caption: Workflow for the purity assessment of this compound.

Conclusion

The purity of commercially available this compound is generally high, but can vary between suppliers. A thorough in-house purity assessment is crucial for ensuring the quality and consistency of research and development outcomes. The combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive approach to identify and quantify potential impurities, enabling researchers to make informed decisions about the suitability of a particular batch for their specific application. It is recommended to request a certificate of analysis from the supplier and to perform independent verification using the methodologies outlined in this guide.

Safety Operating Guide

Safe Disposal of 2-(3-(Benzyloxy)phenyl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(3-(Benzyloxy)phenyl)ethanol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety measures. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed. If dust formation is likely, a particle filter is recommended.[3]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] If eye irritation persists, seek medical advice.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.[3]

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Physical State Solid
Appearance White
Molecular Formula C15 H16 O2
Molecular Weight 228.29 g/mol
Melting Point 85 - 87 °C / 185 - 188.6 °F
Solubility No information available
Incompatible Materials Strong oxidizing agents

Source: Fisher Scientific Safety Data Sheet[3]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4]

1. Waste Identification and Segregation:

  • Classify all unused this compound and any material contaminated with it (e.g., absorbent pads, gloves, weighing paper) as hazardous chemical waste.

  • This compound is a non-halogenated organic solid.[5] It should be segregated from incompatible waste streams, such as strong oxidizing agents, to prevent hazardous reactions.[3][4]

2. Containerization and Labeling:

  • Collect waste in a designated, compatible, and leak-proof container.[4][6] The container must have a tightly fitting cap and be kept closed except when adding waste.[4][7]

  • Label the waste container clearly with a hazardous waste tag. The label must include:

    • The full chemical name: "Waste this compound"

    • An accurate list of contents and their percentages.[4]

    • The date the container was filled.[4]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool, dry area.[3]

  • Utilize secondary containment for all liquid waste containers to prevent spills.[4]

  • Store away from incompatible materials, particularly strong oxidizing agents.[3]

4. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Follow all institutional and local regulations for waste pickup scheduling and procedures.

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Thoroughly empty all contents. If any solid residue remains, the container must be disposed of as hazardous waste.[4]

  • Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.[7]

  • The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinsates may also need to be collected depending on local regulations.

  • After triple rinsing and air-drying, the container can typically be disposed of in the regular waste or recycled, based on institutional policies.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_stream Waste Characterization & Collection cluster_disposal Final Disposal cluster_decon Container Decontamination start Start: Have This compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Use Designated, Labeled, Compatible Waste Container classify->container is_empty Is Original Container Empty? classify->is_empty segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) container->segregate store Store in Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end_disposal Dispose via Approved Waste Disposal Plant contact_ehs->end_disposal is_empty->classify No, contains residue triple_rinse Triple Rinse Container with Suitable Solvent is_empty->triple_rinse Yes collect_rinsate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container per Institutional Policy collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.